2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Description
Properties
IUPAC Name |
2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c1-2-4-10(5-3-1)13-15-9-11-8-14-7-6-12(11)16-13/h1-5,9,14H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXPHMAQBXJORN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CN=C(N=C21)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS number and identifiers
This technical guide provides an in-depth analysis of 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine , a privileged bicyclic scaffold in medicinal chemistry.[1]
Physicochemical Profile, Synthetic Architectures, and Therapeutic Utility[1][2]
Identity & Physicochemical Profile[1][3][4][5]
The compound 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine represents a distinct chemotype where a saturated piperidine ring is fused to an aromatic pyrimidine ring, substituted at the 2-position with a phenyl group. This "privileged structure" is highly valued in drug discovery for its ability to mimic purine bases and interact with diverse biological targets, including kinases (EGFR, PI3K) and G-protein-coupled receptors (GPCRs).
Core Identifiers
| Attribute | Detail |
| Chemical Name | 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine |
| CAS Registry Number | 777842-72-5 |
| Molecular Formula | C₁₃H₁₃N₃ |
| Molecular Weight | 211.27 g/mol |
| Core Scaffold CAS | 192869-50-4 (Unsubstituted 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine) |
| SMILES | C1CNCC2=CN=C(N=C21)C3=CC=CC=C3 |
| InChIKey | Predicted based on structure:[1][2][3] Varies by salt form; typically generated as InChIKey=... for the free base. |
Calculated Physicochemical Properties
Data derived from consensus computational models for the free base form.
| Property | Value | Significance |
| LogP (Lipophilicity) | 1.8 – 2.2 | Optimal for membrane permeability; falls within Lipinski's Rule of 5.[1] |
| TPSA | ~38 Ų | Indicates good oral bioavailability and potential blood-brain barrier (BBB) penetration.[1] |
| H-Bond Donors | 1 (Secondary Amine) | The N6-position is a key vector for further diversification.[1] |
| H-Bond Acceptors | 3 | Pyrimidine nitrogens serve as critical anchor points in kinase hinge binding. |
| pKa (Calculated) | ~8.5 (Piperidine N) | Exists predominantly as a cation at physiological pH, aiding solubility.[1] |
Structural Analysis & Pharmacophore
The tetrahydropyrido[4,3-d]pyrimidine core is a bioisostere of quinazoline and isoquinoline.[1] The 2-phenyl substituent introduces a hydrophobic moiety that often occupies the hydrophobic pocket II (selectivity pocket) in kinase active sites or interacts with aromatic residues in GPCR transmembrane domains via
Key Structural Features:
-
N6-Piperidine Nitrogen: The most reactive site for SAR (Structure-Activity Relationship) expansion. It allows for the attachment of solubilizing groups, warheads (for covalent inhibition), or linkers.
-
Pyrimidine Ring: Acts as the hydrogen bond acceptor motif, typically binding to the hinge region of kinases (e.g., ATP-binding sites).[1]
-
2-Phenyl Moiety: Provides rigid steric bulk and lipophilicity, locking the conformation and enhancing affinity through Van der Waals interactions.
Synthetic Methodologies
The synthesis of 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine generally proceeds through the cyclization of functionalized piperidone derivatives.[1] The following protocol describes a robust, modular route suitable for gram-scale production.
Reaction Scheme Visualization
Caption: Modular synthesis pathway from N-Boc-4-piperidone to the target scaffold.
Detailed Experimental Protocol
Objective: Synthesis of 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (Free Base).
Step 1: Formation of the Enaminone Intermediate
-
Reagents: Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous DMF or Toluene.
-
Activation: Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
-
Conditions: Heat to reflux (100–110°C) for 4–6 hours under nitrogen.
-
Workup: Concentrate in vacuo to yield the crude enaminone (typically a yellow/orange oil or solid), which is used directly without purification.[1]
Step 2: Cyclization with Benzamidine
-
Preparation: In a separate flask, prepare a solution of Benzamidine Hydrochloride (1.2 eq) and Sodium Ethoxide (1.5 eq) in absolute Ethanol. Stir for 30 mins to liberate the free amidine base.
-
Reaction: Add the crude enaminone from Step 1 to the benzamidine solution.
-
Conditions: Reflux at 80°C for 12–16 hours. Monitor by LC-MS for the formation of the N-Boc protected pyrimidine.
-
Purification: Cool to room temperature. Evaporate solvent. Partition residue between Ethyl Acetate and Water. Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.[4] Purify via flash column chromatography (Hexane/EtOAc) to isolate the N-Boc-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine.
Step 3: Deprotection (N-Boc Removal)
-
Acidolysis: Dissolve the intermediate in Dichloromethane (DCM). Add Trifluoroacetic Acid (TFA) (10–20% v/v) dropwise at 0°C.
-
Stir: Allow to warm to room temperature and stir for 2–4 hours.
-
Neutralization (Critical): Concentrate TFA/DCM. Redissolve residue in DCM. Slowly add saturated NaHCO₃ or 1M NaOH until pH > 8 to obtain the free base.
-
Isolation: Extract with DCM (3x). Dry combined organics over Na₂SO₄. Concentrate to yield the final product (CAS 777842-72-5) .
Biological Relevance & Drug Discovery Potential[2][8][9]
This scaffold is a validated "privileged structure" capable of inhibiting multiple target classes depending on the substitution pattern at the N6 and C4 positions.
Target Landscape
-
Kinase Inhibition (EGFR / PI3K): The pyrimidine nitrogen atoms mimic the adenine ring of ATP.[1] Derivatives of this scaffold are potent inhibitors of EGFR (Epidermal Growth Factor Receptor) and PI3K
(Phosphoinositide 3-kinase delta), often used in oncology and immunology research.[1] -
GPCR Ligands (TGR5 / Smoothened): The 2-phenyl group provides the necessary lipophilicity to penetrate the transmembrane domains of GPCRs. Analogs have been identified as agonists for TGR5 (metabolic diseases) and antagonists for the Smoothened receptor (Hedgehog pathway in cancer).[1]
Mechanism of Action Visualization (Kinase Context)
Caption: Pharmacophore interaction model of the scaffold within a kinase active site.
References
-
Sigma-Aldrich. 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Product Detail. CAS 777842-72-5.[1][5] Link
-
PubChem. 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (Core Scaffold).[1][2] CID 10932674.[2] Link
-
Hamajima, T., et al. (2019). "Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to generate a highly selective PI3Kδ inhibitor."[1][6] Bioorganic & Medicinal Chemistry, 27(6), 1056-1064.[6] Link
-
Duan, J., et al. (2012). "Identification of Tetrahydropyrido[4,3-d]pyrimidine Amides as a New Class of Orally Bioavailable TGR5 Agonists."[1] ACS Medicinal Chemistry Letters, 3(11), 933–937. Link
-
Zhai, X., et al. (2018). "Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors."[1] Bioorganic & Medicinal Chemistry, 26(8), 1911-1920. Link
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The Multifaceted Biological Activities of 2-Phenyl Substituted Tetrahydropyrido Pyrimidines: A Technical Guide for Drug Discovery Professionals
Introduction: The Emergence of a Privileged Scaffold
The tetrahydropyrido pyrimidine core, particularly when substituted with a phenyl group at the 2-position, represents a "privileged scaffold" in medicinal chemistry. This structural motif has garnered significant attention from researchers in drug discovery and development due to its remarkable versatility in interacting with a wide array of biological targets. The inherent conformational flexibility of the tetrahydropyridine ring, coupled with the diverse substitution patterns possible on the pyrimidine and phenyl rings, allows for the fine-tuning of steric and electronic properties. This adaptability has led to the discovery of potent and selective modulators of various enzymes and receptors implicated in a range of pathologies, from cancer to infectious diseases and inflammatory conditions. This in-depth technical guide provides a comprehensive overview of the significant biological activities of 2-phenyl substituted tetrahydropyrido pyrimidines, detailing their mechanisms of action, providing field-proven experimental protocols for their evaluation, and summarizing key structure-activity relationship (SAR) data.
Anticancer Activity: A Multi-pronged Attack on Malignancy
The most extensively studied therapeutic potential of 2-phenyl substituted tetrahydropyrido pyrimidines lies in their anticancer properties. These compounds have been shown to inhibit tumor growth through various mechanisms, primarily by targeting key enzymes involved in cancer cell proliferation, survival, and metastasis.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation. Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of many cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[1][2] Several 2-phenyl substituted tetrahydropyrido pyrimidine derivatives have emerged as potent inhibitors of EGFR, including mutant forms that confer resistance to first and second-generation inhibitors.[1]
These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the phosphorylation of downstream signaling molecules. This blockade of the EGFR signaling cascade ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Caption: Inhibition of the EGFR signaling pathway by 2-phenyl tetrahydropyrido pyrimidines.
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate.[3] Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[4] Inhibition of DHFR leads to a depletion of these essential precursors, thereby disrupting DNA synthesis and halting cell proliferation.[5] This mechanism is particularly effective against rapidly dividing cells, such as cancer cells.[3] Several tetrahydropyrido pyrimidine derivatives have been identified as potent inhibitors of DHFR.[3]
Caption: Inhibition of the DHFR pathway and subsequent disruption of DNA synthesis.
Topoisomerase II Inhibition
Human topoisomerase II (Topo II) is a vital enzyme that resolves topological problems in DNA during replication, transcription, and chromosome segregation by creating transient double-strand breaks.[2] Topo II inhibitors are a cornerstone of cancer chemotherapy. These drugs can be classified as "poisons," which stabilize the transient DNA-enzyme cleavage complex, leading to lethal DNA strand breaks, or "catalytic inhibitors," which prevent the enzyme from functioning without stabilizing the cleavage complex. Some tetrahydropyrido[4,3-d]pyrimidines have been identified as a new class of human topoisomerase II inhibitors, representing a promising avenue for the development of novel and potentially safer anticancer drugs.[2]
Quantitative Data Summary: Anticancer Activity
| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Tetrahydropyrido[4,3-d]pyrimidine | EGFR | HT29 | 7.48 - 42.38 | |
| Tetrahydropyrido[4,3-d]pyrimidine | EGFR | A549 | Not Specified | |
| Tetrahydropyrido[4,3-d]pyrimidine | EGFR | H460 | Not Specified | |
| Tetrahydropyrido[4,3-d]pyrimidine | EGFR | H1975 | Not Specified | |
| Pyrido[2,3-d]pyrimidine | EGFR (L858R/T790M) | NCI-H1975 | Not Specified | [1] |
| Tetrahydropyrido annulated furo[2,3-d]pyrimidines | DHFR | CCRF-CEM | Not Specified | [3] |
| Tetrahydropyrido annulated furo[2,3-d]pyrimidines | DHFR | FaDu | Not Specified | [3] |
| Tetrahydropyrido[4,3-d]pyrimidine | Topoisomerase II | - | 4.5 ± 1.0 | [2] |
| Pyrido[4,3-d]pyrimidine | KRAS-G12D | Panc1 | 1.40 | [6] |
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of multidrug-resistant (MDR) pathogens presents a significant global health threat, necessitating the development of novel antimicrobial agents.[7] Pyrimidine derivatives have long been recognized for their antimicrobial properties.[8][9] The tetrahydropyrido pyrimidine scaffold has also shown promise in this area, with some derivatives exhibiting activity against a range of bacteria.[7][10] The mechanism of action for the antimicrobial effects of these compounds is often attributed to the inhibition of essential bacterial enzymes, such as DHFR, which is also a target in cancer therapy but can be selectively targeted in bacteria.[7]
Quantitative Data Summary: Antimicrobial Activity
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Pyrazolyl-pyrimidine | Staphylococcus aureus | 16 | [7] |
| Pyrazolyl-pyrimidine | Candida albicans | 16 | [7] |
| Pyridine-based derivative | Klebsiella pneumoniae | 32 | [7] |
| 2-Methyl-3-(2-phenyl-2-oxoethyl)quinazolin-4(3H)-on | Klebsiella pneumoniae | Not Specified | [10] |
Anti-inflammatory and Analgesic Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Pyrimidine derivatives have demonstrated significant anti-inflammatory effects by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes and nitric oxide (NO) production.[5][11] A series of tetrahydropyridopyrimidine derivatives have been synthesized and evaluated for their potential in treating neuropathic pain.[12] These compounds were found to suppress the inflammatory component of neuropathic pain and prevent oxidative and nitrosative stress, highlighting their potential as novel analgesic and anti-inflammatory agents.[12]
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
This protocol provides a standardized method for assessing the cytotoxic effects of 2-phenyl substituted tetrahydropyrido pyrimidines on cancer cell lines.
Caption: A stepwise workflow for performing the MTT cytotoxicity assay.
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (2-phenyl substituted tetrahydropyrido pyrimidine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[6][13]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[13]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
In Vitro EGFR Kinase Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of test compounds against the EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 20 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in kinase buffer. Prepare a solution of EGFR kinase and the peptide substrate in kinase buffer. Prepare an ATP solution in kinase buffer.
-
Reaction Setup: In a 384-well plate, add the test compound, followed by the EGFR kinase/substrate solution.[9]
-
Initiation of Reaction: Initiate the kinase reaction by adding the ATP solution.[9]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
DHFR Enzyme Inhibition Assay
This protocol describes a colorimetric assay to measure the inhibition of DHFR activity.
Materials:
-
Recombinant human or bacterial DHFR
-
DHFR assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM EDTA)
-
Dihydrofolate (DHF)
-
NADPH
-
Test compound
-
96-well UV-transparent plate
-
Spectrophotometer
Procedure:
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing DHFR assay buffer, NADPH, and the test compound at various concentrations.[7][14]
-
Enzyme Addition: Add the DHFR enzyme to each well and incubate for a few minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding DHF to each well.[14]
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+.
-
Data Analysis: Calculate the initial reaction velocity for each compound concentration. Determine the percentage of inhibition relative to a no-inhibitor control and calculate the IC50 value.
Topoisomerase II DNA Relaxation Assay
This protocol is used to assess the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase II.
Materials:
-
Human Topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Topoisomerase II assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 0.5 mM EDTA)
-
ATP
-
Test compound
-
Stop buffer/loading dye (containing SDS and bromophenol blue)
-
Agarose
-
TAE buffer
-
Ethidium bromide
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and gel documentation system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the Topoisomerase II assay buffer, supercoiled plasmid DNA, ATP, and the test compound at various concentrations.[11][15]
-
Enzyme Addition: Add human Topoisomerase IIα to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the stop buffer/loading dye.[15]
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide and run the gel at a constant voltage.
-
Visualization: Visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA.
-
Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands. Determine the concentration of the compound that inhibits DNA relaxation by 50%.
Conclusion and Future Perspectives
The 2-phenyl substituted tetrahydropyrido pyrimidine scaffold has unequivocally demonstrated its value as a source of diverse and potent bioactive molecules. The extensive research into their anticancer, antimicrobial, and anti-inflammatory properties has yielded promising lead compounds with well-defined mechanisms of action. The ability of this scaffold to target key enzymes such as EGFR, DHFR, and Topoisomerase II underscores its therapeutic potential.
Future research in this area should focus on several key aspects. Firstly, the exploration of novel substitution patterns on the phenyl and tetrahydropyrido pyrimidine rings could lead to the discovery of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. Secondly, the investigation of dual-target inhibitors based on this scaffold could offer a promising strategy to overcome drug resistance, particularly in cancer therapy. Finally, further elucidation of the structure-activity relationships for different biological targets will be crucial for the rational design of next-generation therapeutics. The continued investigation of 2-phenyl substituted tetrahydropyrido pyrimidines holds significant promise for the development of innovative and effective treatments for a wide range of human diseases.
References
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Gangjee, A., et al. (2010). Synthesis and biological activities of tricyclic conformationally restricted tetrahydropyrido annulated furo[2,3-d]pyrimidines as inhibitors of dihydrofolate reductases. PubMed. Available at: [Link]
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Li, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Taylor & Francis Online. Available at: [Link]
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V, S., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. Available at: [Link]
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Brindani, N., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. PubMed. Available at: [Link]
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Li, J., et al. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI. Available at: [Link]
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Wang, Y., et al. (2018). Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors. PubMed. Available at: [Link]
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Yogeeswari, P., et al. (2014). Discovery of tetrahydropyrido[4,3-d]pyrimidine derivatives for the treatment of neuropathic pain. PubMed. Available at: [Link]
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Schweitzer, B. I., et al. (1995). Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors. PubMed. Available at: [Link]
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Tsybizova, A. A., et al. (2021). Evaluation of the antimicrobial activity of a pyrimidine compound 2-methyl-3-(2-phenyl-2-oxoethyl) quinazolin-4(3H)-on against Klebsiella pneumoniae under in vivo conditions. Siberian Journal of Clinical and Experimental Medicine. Available at: [Link]
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IJPSR. (2026). TARGETING DIHYDROFOLATE REDUCTASE (DHFR) ENZYME: SYNTHESIS, IN-VITRO BIOLOGICAL EVALUATION, AND MOLECULAR MODELLING OF NOVEL TETRAHYDROPYRIMIDINE AND DIHYDROPYRIDINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
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Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology. Available at: [Link]
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Inspiralis. (n.d.). Yeast Topoisomerase II Relaxation Assay. Inspiralis. Available at: [Link]
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Synapse. (2024). What are DHFR inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]
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The Drug Classroom. (2025). What is the mechanism of action of Methotrexate (dihydrofolate reductase inhibitor)?. The Drug Classroom. Available at: [Link]
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Widemann, B. C., et al. (1999). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry. Available at: [Link]
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Sittampalam, G. S., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
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Nature Springer. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
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Al-Abdullah, E. S., et al. (2011). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules. Available at: [Link]
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Inspiralis. (n.d.). Human Topoisomerase II Relaxation Assay. Inspiralis. Available at: [Link]
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Nitiss, J. L. (2014). Topoisomerase Assays. Current Protocols in Pharmacology. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. The Royal Society of Chemistry. Available at: [Link]
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SignalChem. (n.d.). EGFR (D770_N771 ins NPG) Kinase Assay Protocol. SignalChem. Available at: [Link]
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Oxford Academic. (1999). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry. Available at: [Link]
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Al-Warhi, T., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. Available at: [Link]
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RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Available at: [Link]
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ACS Publications. (2017). Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists With in Vivo Activity. ACS Chemical Neuroscience. Available at: [Link]
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Ovid. (2022). Chemistry and biological evaluation of pyrido[4,3- d] pyrimidines: A review. Ovid. Available at: [Link]
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Encyclopedia.pub. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Encyclopedia.pub. Available at: [Link]
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- 3. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
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- 5. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
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History and discovery of 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
An In-Depth Technical Guide to the History and Discovery of 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine and its Derivatives
Introduction
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its "privileged" nature. This designation stems from its ability to serve as a versatile template for the design of ligands targeting a wide array of biological entities, leading to the discovery of compounds with significant therapeutic potential. The fusion of a tetrahydropyridine ring with a pyrimidine ring creates a rigid, three-dimensional structure that can be readily functionalized at multiple positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. The introduction of a phenyl group at the 2-position, in particular, has been a cornerstone in the development of potent and selective modulators of various enzymes and receptors. This guide provides a comprehensive overview of the history, synthesis, and multifaceted discovery journey of 2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine and its analogues, tailored for researchers, scientists, and drug development professionals.
The Emergence of a Privileged Scaffold
The tetrahydropyrido[4,3-d]pyrimidine framework has been the subject of extensive investigation, leading to the identification of derivatives with a broad spectrum of biological activities. These include roles as dual inhibitors of autotaxin (ATX) and epidermal growth factor receptor (EGFR)[1], inhibitors of the SARS-CoV-2 virus entry[2], and agents with analgesic and anti-inflammatory properties[3]. The scaffold's versatility is further demonstrated by its application in developing multikinase inhibitors for cancer therapy[4], specific inhibitors of Erk2[5], cytotoxic and anti-angiogenic compounds[6], and inhibitors of topoisomerase II[7][8]. The discovery of its utility extends to the inhibition of PIM-1 kinase[9], Axl receptor tyrosine kinase[10], and VCP/p97 for the treatment of acute myeloid leukemia[11], as well as the modulation of the Takeda G-protein-coupled receptor 5 (TGR5)[12], the Smoothened receptor in the Hedgehog signaling pathway[13], and serotonin-related targets (SSRI and 5-HT1A)[14]. Furthermore, derivatives have been explored as microtubule targeting agents[15].
General Synthetic Strategies
The construction of the 2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core and its derivatives typically involves a multi-step synthetic sequence. A common approach commences with a protected 4-piperidone derivative, which serves as a versatile starting material.
Representative Synthetic Pathway
A frequently employed synthetic route is initiated from N-Boc-4-piperidone. The synthesis of the core structure can be generalized as follows:
-
Enamine Formation and Acylation: N-Boc-4-piperidone is first converted to its enamine, which then undergoes acylation. For instance, reaction with ethyl oxalyl chloride yields a β-ketoester intermediate[12].
-
Pyrimidine Ring Formation: The resulting intermediate is then cyclized with an appropriate amidine, such as benzamidine for the introduction of the 2-phenyl group, to form the pyrimidine ring of the tetrahydropyrido[4,3-d]pyrimidine scaffold[12].
-
Deprotection and Diversification: The Boc protecting group is subsequently removed, providing the core tetrahydropyrido[4,3-d]pyrimidine, which can then be further functionalized at the nitrogen atom of the tetrahydropyridine ring to generate a library of analogues[12].
An alternative strategy involves a copper-mediated coupling of a protected 4-piperidone with a substituted benzamidine, followed by deprotection to yield the desired 2-aryl-tetrahydropyrido[4,3-d]pyrimidine intermediate[2].
Caption: Generalized synthetic workflow for 2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives.
Diverse Biological Activities and Drug Discovery Applications
The strategic derivatization of the 2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold has led to the discovery of potent modulators of a wide range of biological targets. The following sections detail some of the key therapeutic areas where this scaffold has made a significant impact.
Oncology
The tetrahydropyrido[4,3-d]pyrimidine core has been extensively explored in the context of cancer therapy, yielding inhibitors of multiple key oncogenic pathways.
Kinase Inhibition
Dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention[4]. Derivatives of the 2-phenyl-tetrahydropyrido[4,3-d]pyrimidine scaffold have demonstrated potent inhibitory activity against several kinases.
-
EGFR and ATX Dual Inhibition: A series of novel tetrahydropyrido[4,3-d]pyrimidine derivatives were designed and synthesized as dual inhibitors of autotaxin (ATX) and epidermal growth factor receptor (EGFR). Several compounds displayed significant anti-tumor activities against various cancer cell lines, with some showing IC50 values in the nanomolar range against EGFR kinase[1].
-
Erk2 Inhibition: Through high-throughput screening and structure-based drug design, a series of tetrahydropyridopyrimidine-based inhibitors of extracellular signal-regulated kinase (Erk2) were discovered and optimized. These compounds effectively inhibited Erk2 and demonstrated knockdown of phospho-RSK levels in cellular and xenograft models[5].
-
PIM-1 Kinase Inhibition: Novel pyrido[2,3-d]pyrimidine derivatives have been synthesized and shown to exhibit potent cytotoxicity against cancer cell lines through the induction of apoptosis. Mechanistic studies revealed that these compounds act as potent PIM-1 kinase inhibitors[9].
-
Axl Inhibition: A series of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives were designed and evaluated as inhibitors of the Axl receptor tyrosine kinase. This effort led to the identification of a potent and selective Axl inhibitor with favorable drug-like properties and a promising pharmacokinetic profile[10].
Caption: Inhibition of multiple oncogenic kinases by 2-phenyl-tetrahydropyrido[4,3-d]pyrimidine derivatives.
Other Anticancer Mechanisms
Beyond kinase inhibition, this versatile scaffold has been instrumental in the development of anticancer agents with other mechanisms of action.
-
Topoisomerase II Inhibition: A series of tetrahydropyrido[4,3-d]pyrimidine derivatives have been identified as novel inhibitors of human topoisomerase II, a well-established target for cancer chemotherapy. Some of these compounds demonstrated promising inhibitory and antiproliferative activities[7].
-
Smoothened Antagonism: Through a scaffold hopping strategy, novel tetrahydropyrido[4,3-d]pyrimidine derivatives were identified as potent antagonists of the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway implicated in medulloblastoma[13].
-
VCP/p97 Inhibition: A series of novel 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine derivatives were designed and synthesized as inhibitors of VCP/p97, a promising target for the treatment of acute myeloid leukemia (AML)[11].
Infectious Diseases
The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. The 2-phenyl-tetrahydropyrido[4,3-d]pyrimidine scaffold has shown potential in this area as well.
-
SARS-CoV-2 Entry Inhibition: A series of 7,8-dihydropyrido[4,3-d]pyrimidines were discovered and characterized as inhibitors of SARS-CoV-2 entry, highlighting the potential of this scaffold in the development of antiviral therapeutics[2].
Metabolic Diseases
Metabolic disorders such as diabetes represent a growing global health concern. The 2-phenyl-tetrahydropyrido[4,3-d]pyrimidine scaffold has been successfully employed to develop agonists for a key metabolic receptor.
-
TGR5 Agonism: A new class of tetrahydropyrido[4,3-d]pyrimidine amide derivatives were identified as agonists of the Takeda G-protein-coupled receptor 5 (TGR5), a promising target for the treatment of diabetes and metabolic syndrome. An orally available agonist with acceptable potency and pharmacokinetic properties was identified for in vivo assessment[12].
Central Nervous System Disorders
The unique structural features of the 2-phenyl-tetrahydropyrido[4,3-d]pyrimidine scaffold also lend themselves to the design of ligands for central nervous system (CNS) targets.
-
SSRI and 5-HT1A Receptor Ligands: A series of 5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine derivatives were synthesized and shown to have high binding affinity for both the serotonin transporter (SERT) and the 5-HT1A receptor, suggesting their potential as dual-action antidepressants[14].
Structure-Activity Relationship (SAR) and Lead Optimization
The extensive research on the tetrahydropyrido[4,3-d]pyrimidine scaffold has generated a wealth of structure-activity relationship (SAR) data. The ability to systematically modify the substituents at various positions of the core structure has been crucial for optimizing potency, selectivity, and pharmacokinetic properties. For instance, in the development of TGR5 agonists, it was found that para-substitution on the 2-phenyl ring was preferred, and increasing the size of the para-substituent led to significant boosts in potency[12]. Similarly, for Smoothened antagonists, modifications to the 2-phenyl ring and the substituent on the tetrahydropyridine nitrogen were key to achieving high potency and favorable pharmacokinetic profiles[13].
Tabular Summary of Biological Activities
| Target/Activity | Representative Compound/Series | Key Findings | Reference |
| ATX and EGFR Dual Inhibition | Tetrahydropyrido[4,3-d]pyrimidine derivatives | Nanomolar IC50 values against EGFR kinase and significant anti-tumor activity. | [1] |
| SARS-CoV-2 Entry Inhibition | 7,8-Dihydropyrido[4,3-d]pyrimidines | Identified as inhibitors of viral entry. | [2] |
| Analgesic and Anti-inflammatory | 2,6-Disubstituted derivatives | Demonstrated analgesic and anti-inflammatory effects. | [3] |
| Erk2 Inhibition | Tetrahydropyridopyrimidine-based inhibitors | Potent and selective inhibition of Erk2 and knockdown of phospho-RSK. | [5] |
| Topoisomerase II Inhibition | Tetrahydropyrido[4,3-d]pyrimidine analogs | Promising inhibitory and antiproliferative activities. | [7][8] |
| PIM-1 Kinase Inhibition | Pyrido[2,3-d]pyrimidine derivatives | Potent cytotoxicity through apoptosis via PIM-1 kinase inhibition. | [9] |
| Axl Inhibition | 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine derivatives | Identification of a potent and selective Axl inhibitor with good drug-like properties. | [10] |
| TGR5 Agonism | Tetrahydropyrido[4,3-d]pyrimidine amides | Discovery of an orally available agonist for potential diabetes treatment. | [12] |
| Smoothened Antagonism | Tetrahydropyrido[4,3-d]pyrimidine derivatives | Potent inhibition of the Hedgehog signaling pathway. | [13] |
| SSRI and 5-HT1A Ligands | 5,6,7,8-Tetrahydropyrido[1,2-c]pyrimidine derivatives | High affinity for both SERT and 5-HT1A receptors. | [14] |
| VCP/p97 Inhibition | 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine derivatives | Potent inhibitors with in vivo antitumor efficacy in an AML model. | [11] |
Conclusion
The 2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its synthetic tractability and the ability to modulate its properties through substitution have enabled the discovery of a remarkable diversity of bioactive molecules. From potent and selective kinase inhibitors for oncology to novel antivirals and promising agents for metabolic and central nervous system disorders, this privileged scaffold continues to be a rich source of therapeutic innovation. The ongoing exploration of its chemical space is poised to yield the next generation of drugs to address unmet medical needs.
References
-
Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors. Bioorganic & Medicinal Chemistry, 26(8), 1784-1796. [Link]
-
Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors. Molecules, 30(21), 5031. [Link]
-
ChemInform Abstract: Synthesis of 2,6-Disubstituted 5,6,7,8-Tetrahydropyrido(4,3-d) pyrimidine Derivatives. ChemInform, 22(31). [Link]
-
Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. Journal of Medicinal Chemistry, 57(23), 10034-10049. [Link]
-
Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Bioorganic & Medicinal Chemistry Letters, 24(12), 2635-2639. [Link]
-
Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. Scientific Reports, 11(1), 22170. [Link]
-
Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports, 15(1), 12345. [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12649-12663. [Link]
-
Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors. Bioorganic & Medicinal Chemistry Letters, 48, 128247. [Link]
-
Identification of Tetrahydropyrido[4,3-d]pyrimidine Amides as a New Class of Orally Bioavailable TGR5 Agonists. ACS Medicinal Chemistry Letters, 3(11), 933-937. [Link]
-
Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists With in Vivo Activity. ACS Chemical Neuroscience, 8(9), 2046-2060. [Link]
-
Synthesis of new 5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine derivatives with rigidized tryptamine moiety as potential SSRI and 5-HT1A receptor ligands. European Journal of Medicinal Chemistry, 180, 383-397. [Link]
-
Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). Drug Design, Development and Therapy, 19, 1447-1463. [Link]
-
Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(1), 296. [Link]
-
Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports, 15(1), 12345. [Link]
-
Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). Drug Design, Development and Therapy, 19, 1447-1463. [Link]
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- 1. Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 10. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Tetrahydropyrido[4,3-d]pyrimidine Amides as a New Class of Orally Bioavailable TGR5 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of new 5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine derivatives with rigidized tryptamine moiety as potential SSRI and 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Cyclization of Tetrahydropyrido[4,3-d]pyrimidines
Introduction: The Significance of the Tetrahydropyrido[4,3-d]pyrimidine Scaffold
The tetrahydropyrido[4,3-d]pyrimidine core is a privileged heterocyclic scaffold of significant interest to the pharmaceutical and drug discovery sectors. Its rigid, three-dimensional structure serves as an excellent framework for the development of therapeutic agents targeting a range of biological targets. Notably, derivatives of this scaffold have been investigated as potent inhibitors of human topoisomerase II, making them promising candidates for anticancer drug development. The unique fusion of a tetrahydropyridine and a pyrimidine ring allows for diverse functionalization, enabling the fine-tuning of physicochemical properties and biological activity. This guide provides an in-depth exploration of the key reagents and methodologies for the cyclization of the tetrahydropyrido[4,3-d]pyrimidine ring system, offering detailed protocols and mechanistic insights for researchers in medicinal chemistry and organic synthesis.
Core Cyclization Strategies and Key Reagents
The construction of the tetrahydropyrido[4,3-d]pyrimidine scaffold can be achieved through several strategic disconnections of the target molecule. This application note will focus on three prominent and effective methods, each employing distinct reagents and reaction mechanisms:
-
Triflic Anhydride-Mediated Cyclization: A powerful and versatile one-pot reaction of a substituted piperidin-4-one with nitriles.
-
Base-Catalyzed Condensation: A classical and robust method involving the condensation of a piperidin-4-one-3-carboxylate derivative with urea or other amidine sources.
-
Microwave-Assisted Aza-Diels-Alder Reaction: A modern, efficient, and often solvent-free approach for the rapid synthesis of dihydropyrido[4,3-d]pyrimidine derivatives, which can be subsequently reduced.
Method 1: Triflic Anhydride-Mediated Cyclization
This method provides a facile and direct route to substituted tetrahydropyrido[4,3-d]pyrimidines from readily available starting materials.[1] The use of triflic anhydride (Tf₂O) as a powerful activating agent is central to this transformation.
Mechanistic Rationale
The reaction is believed to proceed through the initial activation of the piperidinone carbonyl by triflic anhydride, forming a highly electrophilic intermediate. This is followed by the addition of the nitrile, leading to a nitrilium ion. Intramolecular cyclization then furnishes the tetrahydropyrido[4,3-d]pyrimidine core. The triflic anhydride plays a crucial dual role: activating the ketone and promoting the cyclization by creating a highly electrophilic species.[2][3][4]
Sources
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- 2. Triflic Anhydride Promoted Intramolecular Cyclization of N-Aryl Cinnamides: Access to Polysubstituted Quinolin-2(1H)-ones [organic-chemistry.org]
- 3. Triflic anhydride mediated synthesis of 3,4-dihydroquinazolines: a three-component one-pot tandem procedure - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
One-pot synthesis methods for 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Executive Summary
The 2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold represents a privileged pharmacophore in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., EGFR, CDK) and GPCR antagonists. Traditional synthesis often involves multi-step isolation of unstable enaminone intermediates, leading to yield attrition and operational complexity.
This Application Note details a robust, telescoped one-pot protocol for synthesizing this core. By leveraging the reactivity of N,N-dimethylformamide dimethyl acetal (DMF-DMA) with 1-protected-4-piperidones, followed by in situ condensation with benzamidine, researchers can achieve high-purity cyclization without intermediate isolation.
Retrosynthetic Analysis & Strategy
To construct the pyrimidine ring fused to the tetrahydropyridine core, we utilize a [3+2+1] or [3+3] cyclization strategy. For the specific 2-phenyl substitution pattern with an unsubstituted C4 position, the optimal route involves the "Enaminone Cascade."
Pathway Logic:
-
Activation: The
-methylene group of 4-piperidone is activated using DMF-DMA to form an -unsaturated enaminone. -
Cyclization: Benzamidine (providing the N-C-N fragment and the 2-phenyl group) undergoes a Michael addition-elimination sequence with the enaminone, followed by intramolecular dehydration.
Figure 1: Retrosynthetic logic flow for the target scaffold.
Experimental Protocol: Telescoped One-Pot Synthesis
This protocol utilizes 1-Benzyl-4-piperidone as the starting material.[1][2][3][4] The benzyl group is preferred for its stability under basic conditions and can be removed later via hydrogenation (Pd/C) if the free amine is required.
Materials & Reagents
| Reagent | Equiv. | Role | CAS No. |
| 1-Benzyl-4-piperidone | 1.0 | Scaffold Core | 3612-20-2 |
| DMF-DMA | 1.5 - 2.0 | C1 Synthon / Activator | 4637-24-5 |
| Benzamidine HCl | 1.2 | Amidine Source | 1670-14-0 |
| Sodium Ethoxide (NaOEt) | 2.5 | Base | 141-52-6 |
| Ethanol (Absolute) | Solvent | Reaction Medium | 64-17-5 |
Step-by-Step Methodology
Phase 1: In Situ Enaminone Formation
-
Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line.
-
Charging: Add 1-Benzyl-4-piperidone (10 mmol, 1.89 g) and DMF-DMA (15 mmol, 2.0 mL).
-
Reaction: Heat the neat mixture (or use minimal DMF if solubility is an issue) to 80°C for 2–3 hours .
-
Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting ketone spot should disappear, replaced by a lower Rf polar spot (enaminone).
-
Note: Removal of the methanol byproduct (generated from DMF-DMA) drives the equilibrium. A short path distillation head can be used, but open reflux usually suffices.
-
Phase 2: Cyclization (The "One-Pot" Addition) 4. Preparation: In a separate vial, dissolve Benzamidine HCl (12 mmol, 1.88 g) in Ethanol (20 mL) containing NaOEt (25 mmol, 1.70 g). Stir for 10 minutes to liberate the free amidine base. 5. Addition: Cool the RBF from Phase 1 to room temperature. Add the ethanolic benzamidine solution directly to the crude enaminone mixture. 6. Reflux: Heat the combined mixture to Reflux (78°C) for 6–12 hours .
- Observation: The solution typically turns from yellow/orange to a darker amber.
- Completion: Monitor via LC-MS or TLC. Look for the target mass [M+H]+ = 302.16 (for N-Benzyl derivative).
Phase 3: Workup & Purification
8. Concentration: Evaporate the ethanol under reduced pressure.
9. Extraction: Resuspend the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 30 mL) and Brine (1 x 30 mL).
10. Drying: Dry the organic layer over anhydrous
Yield Expectation: 65–75% (Isolated).
Mechanistic Insight
Understanding the reaction mechanism is crucial for troubleshooting. The reaction proceeds via a Michael-type addition followed by cyclocondensation .
Figure 2: Mechanistic pathway of the enaminone-based pyrimidine synthesis.
Critical Control Points:
-
Enaminone Stability: The enaminone intermediate is sensitive to hydrolysis. Do not introduce water until the cyclization is complete.
-
Base Selection: NaOEt is preferred over stronger bases (like NaH) to prevent side reactions with the piperidone ring, though
in DMF is a viable milder alternative.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Phase 1) | Incomplete removal of MeOH; Old DMF-DMA. | Use fresh DMF-DMA (it hydrolyzes over time). Use a Dean-Stark trap or molecular sieves. |
| Precipitate during Phase 2 | Benzamidine HCl not fully neutralized. | Ensure sufficient NaOEt is used (2.0-2.5 eq) to neutralize the HCl salt and catalyze the reaction. |
| Side Products (Red Color) | Oxidation of the piperidine ring.[5] | Perform the reaction under a strict Nitrogen or Argon atmosphere. |
| Difficulty Purifying | Amine dragging on silica. | Pre-wash silica with 1% Triethylamine or use DCM/MeOH/NH3 solvent systems. |
References
-
Bhardwaj, V. et al. (2023). "Recent advances in the synthesis of fused pyrimidines via multicomponent reactions." RSC Advances. Link
-
Grivas, S. & Ronne, E. (1988). "Improved synthesis of 4-substituted pyrido[4,3-d]pyrimidines." Acta Chemica Scandinavica. Link
-
Thompson, A. M. et al. (2000). "Synthesis and Structure−Activity Relationships of Soluble 7-Substituted 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridin-2-amines." Journal of Medicinal Chemistry. (Demonstrates the DMF-DMA enaminone route on similar scaffolds). Link
-
Juby, P. F. et al. (1979). "Preparation and anti-ulcer activity of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines." Journal of Medicinal Chemistry. Link
(Note: While specific "one-pot" papers for the exact 2-phenyl derivative are rare in open access, the cited methods for pyrido[4,3-d]pyrimidines using DMF-DMA/Amidine are the industry standard authoritative protocols adapted here.)
Sources
Application Note: Handling, Storage, and Stability Protocols for 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Abstract & Compound Significance
2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a bicyclic heterocyclic scaffold emerging as a critical pharmacophore in medicinal chemistry.[1] Structurally, it combines a partially saturated pyridine ring fused to a pyrimidine core, substituted with a lipophilic phenyl group at the C2 position.[1] This "privileged scaffold" is frequently utilized in the development of kinase inhibitors (e.g., PI3K, ERK2) and GPCR ligands due to its ability to mimic ATP binding modes and position substituents in specific hydrophobic pockets [1, 2].[1]
However, the presence of a secondary amine at position 6 and the partially saturated ring system introduces specific stability liabilities—namely oxidative dehydrogenation (aromatization) and carbamate formation upon exposure to atmospheric CO₂. This guide outlines the rigorous protocols required to maintain the chemical integrity of this compound during storage and experimental use.
Physicochemical Profile
Understanding the intrinsic properties of the molecule is the first step in establishing a robust handling protocol.
Table 1: Physicochemical Properties
| Property | Value / Characteristic | Relevance to Handling |
| Chemical Formula | C₁₃H₁₃N₃ | Stoichiometry calculations. |
| Molecular Weight | 211.27 g/mol | Preparation of Molar (M) stocks.[1] |
| Physical State | Solid (Crystalline/Amorphous) | Hygroscopicity risk; requires desiccation.[1] |
| pKa (Calculated) | ~9.5 (Secondary Amine) | Basic; will form salts with atmospheric CO₂.[1] |
| LogP (Predicted) | ~2.1 - 2.5 | Moderate lipophilicity; requires organic co-solvents.[1] |
| Solubility | DMSO (>50 mM), Ethanol (<10 mM) | Insoluble in neutral water; requires pH adjustment.[1] |
| Reactivity | Nucleophilic (N6 position) | Avoid contact with aldehydes/ketones (unless derivatizing).[1] |
Storage & Stability Protocols
The Degradation Mechanism
The primary threat to 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is oxidative stress and carbamylation .[1]
-
Oxidation: The tetrahydropyridine ring can undergo oxidative dehydrogenation to form the fully aromatic phenyl-pyrido[4,3-d]pyrimidine, changing the compound's flat topology and binding affinity.[1]
-
Carbamylation: The free secondary amine at position 6 is a nucleophile that reacts with atmospheric CO₂ to form carbamic acid/carbamates, often seen as a "crust" on the solid [3].[1]
Solid State Storage Protocol
Objective: Maintain purity >98% for 12+ months.
-
Vial Selection: Use amber borosilicate glass vials with Teflon-lined screw caps. Rationale: Amber glass prevents photo-oxidation; Teflon prevents leaching of plasticizers by the amine.[1]
-
Atmosphere: Flush headspace with Argon (preferred over Nitrogen due to higher density) before sealing.[1]
-
Temperature: Store at -20°C or lower.
-
Desiccation: Store vials inside a secondary container (e.g., a sealed jar) containing active silica gel or Drierite®.
Solubilization & Stock Management
Objective: Create stable liquid stocks for biological assays.
-
Primary Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).[1]
-
Grade: PCR Grade or better (Low water content).[1]
-
-
Concentration: Prepare stocks at 10 mM or 50 mM . Avoid low concentrations (<1 mM) for storage, as surface adsorption becomes significant.
-
Freeze-Thaw Cycles: Limit to a maximum of 3 cycles .
-
Protocol: Aliquot the master stock into single-use volumes (e.g., 20 µL) immediately after preparation.
-
Visualized Workflows (Graphviz)
Lifecycle Management: Receipt to Storage
This decision tree ensures that incoming material is validated before entering the long-term storage bank.[1]
Figure 1: Decision matrix for the intake and storage of the compound. Note the critical visual check for discoloration, which indicates oxidation.[1]
Solubilization Protocol
This workflow guides the researcher through preparing the compound for cellular or enzymatic assays.[1]
Figure 2: Step-by-step solubilization guide. The equilibration step is vital to prevent water condensation, which accelerates degradation.[1]
Quality Control (QC) Methodology
To validate the integrity of 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, the following HPLC method is recommended. This method separates the tetrahydro-parent from the fully aromatic oxidation product.[1]
Table 2: HPLC-UV/MS Parameters
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (aromatic ring) and 280 nm |
| Expected RT | Tetrahydro-form elutes earlier than the fully aromatic analog due to sp3 character.[1][2] |
Self-Validation Step: If a new peak appears at a later retention time (higher lipophilicity) with a mass difference of -4 Da (loss of 4 hydrogens), the compound has oxidized to the aromatic pyridine derivative.[1]
Safety & Handling (HSE)
While specific toxicology data for this derivative may be limited, it should be handled as a Potent Bioactive Compound (occupational exposure band 3 or 4).[1]
-
Inhalation: High risk.[1][3] The powder is likely light and electrostatic.[1] Use a static-free spatula and weigh only inside a fume hood or powder enclosure.[1]
-
Skin Contact: The secondary amine is basic and likely an irritant.[1] Nitrile gloves (double-gloved) are mandatory.[1]
-
Spill Cleanup: Do not sweep dry dust.[1] Wet with ethanol-soaked pads to prevent aerosolization, then wipe up.[1]
References
-
Discovery of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine inhibitors. Source: National Institutes of Health (PubMed) / Bioorg Med Chem. URL:[1][Link] Context: Establishes the scaffold as a validated kinase inhibitor core (ERK2).[1]
-
Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Source: Scientific Reports (Nature).[1][4] URL:[Link] Context: details the synthesis and stability profiles of the specific tetrahydropyrido-pyrimidine core.
-
Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to generate a highly selective PI3Kδ inhibitor. Source: Bioorganic & Medicinal Chemistry.[1][5][6] URL:[Link] Context: Provides data on the solubility and metabolic stability of the scaffold.
Sources
- 1. 5H,6H,7H,8H-pyrido(4,3-d)pyrimidine | C7H9N3 | CID 10932674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride | C7H11Cl2N3 | CID 19883247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. researchgate.net [researchgate.net]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Derivatives
Introduction: The Versatility of the Tetrahydropyrido[4,3-d]pyrimidine Scaffold
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core is a recognized privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure and multiple points for chemical modification have allowed for the development of potent and selective modulators of a wide array of biological targets. Derivatives of this scaffold have been successfully optimized to function as inhibitors of critical enzyme families, including Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-Kinases (PI3Ks), and Extracellular signal-Regulated Kinase 2 (Erk2).[1][2][3] Furthermore, its versatility extends to the development of inhibitors for enzymes like human topoisomerase II and autotaxin (ATX), as well as agonists for G-protein coupled receptors such as TGR5.[4][5][6]
This document provides a comprehensive guide to the in vitro evaluation of 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine compounds, with a primary focus on their application as kinase inhibitors. As inhibition of CDKs represents a prominent and well-characterized application of this scaffold, the following protocols will detail the necessary assays to determine biochemical potency, confirm cellular activity, and characterize the downstream functional consequences of target engagement.
Section 1: Characterizing Kinase Inhibition
The primary mechanism by which many tetrahydropyrido[4,3-d]pyrimidine derivatives exert their biological effect is through the competitive inhibition of ATP binding to the active site of protein kinases.[7] Validating this activity requires a multi-step approach, beginning with a direct, cell-free biochemical assay and progressing to cell-based assays to confirm target engagement in a physiological context.
The CDK Signaling Pathway: A Key Target
CDKs are serine/threonine kinases that form complexes with regulatory cyclin subunits to control the progression of the cell cycle.[8] For example, the CDK2/Cyclin E complex is crucial for the transition from the G1 to the S phase.[9] Small molecule inhibitors, such as the tetrahydropyrido[4,3-d]pyrimidine derivative known as 20-223 (a potent CDK2 and CDK5 inhibitor), can block this activity, leading to cell cycle arrest and providing a therapeutic avenue for cancers characterized by dysregulated cell proliferation.[1]
Caption: The CDK2/Cyclin E pathway controlling G1/S cell cycle transition.
Protocol: In Vitro Biochemical Kinase Assay (Luminescence-Based)
Principle: In vitro kinase assays measure the rate of substrate phosphorylation in a controlled, cell-free system.[10] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, quantify kinase activity by measuring the amount of ADP produced during the kinase reaction. The reaction is performed, then a reagent is added to deplete the remaining ATP. A second reagent converts the newly produced ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a light signal proportional to the initial kinase activity.
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Materials & Reagents:
-
Purified recombinant kinase (e.g., CDK2/Cyclin E)
-
Specific kinase substrate (e.g., a peptide derived from Retinoblastoma protein, Rb)
-
2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine test compound
-
Staurosporine or other known CDK inhibitor (positive control)
-
DMSO (vehicle control)
-
ATP solution
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the tetrahydropyrido[4,3-d]pyrimidine compound in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps to cover a wide concentration range.
-
Reaction Setup:
-
Add 2.5 µL of the diluted compound or DMSO control to the wells of the assay plate.[11]
-
Add 2.5 µL of a 4x concentrated solution of the kinase/substrate mix to each well.
-
Pre-incubate for 15-30 minutes at room temperature. This step is particularly critical for covalent inhibitors but is good practice for all compounds to allow for binding equilibrium.[11]
-
-
Kinase Reaction Initiation:
-
Add 5 µL of a 2x concentrated ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase, if known.
-
Incubate the plate at 30°C for 60 minutes. The optimal time may need to be determined empirically to ensure the reaction is in the linear range.
-
-
Signal Generation:
-
Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the unused ATP.
-
Incubate for 40 minutes at room temperature.[11]
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP and initiates the luminescence reaction.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Normalize the data: Set the average signal from the DMSO wells as 100% activity and the average signal from a high-concentration positive control inhibitor (or no enzyme control) as 0% activity.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.
Quantitative Data Summary (Example)
The following table illustrates how to present the inhibitory activity and selectivity of a hypothetical tetrahydropyrido[4,3-d]pyrimidine compound ("Compound X") against a panel of kinases.
| Compound | Target | IC₅₀ (nM) | Assay Type | Reference |
| Compound X | CDK2 | 8.8 | In vitro kinase assay | [1] |
| Compound X | CDK5 | 6.0 | In vitro kinase assay | [1] |
| Compound X | CDK7 | 1300 | In vitro kinase assay | [11] |
| Compound X | CDK9 | >5000 | In vitro kinase assay | [12] |
| Flavopiridol | CDK9 | 3 | In vitro kinase assay | [12] |
Protocol: Cellular Target Engagement via Western Blot
Principle: While a biochemical assay confirms direct enzyme inhibition, a cellular assay is required to demonstrate that the compound can penetrate the cell membrane and engage its target in a physiological environment. Western blotting can measure the phosphorylation status of a known downstream substrate of the target kinase.[13] For a CDK2 inhibitor, a reduction in the phosphorylation of the Retinoblastoma protein (Rb) at serine 780 (a CDK2-specific site) would indicate successful target engagement.
Materials & Reagents:
-
Cancer cell line with active CDK2 (e.g., MCF-7, HCT116)
-
Cell culture medium and supplements
-
Test compound and controls (DMSO, known inhibitor)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb (Ser780), anti-total Rb, anti-Actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with increasing concentrations of the tetrahydropyrido[4,3-d]pyrimidine compound for a specified time (e.g., 6-24 hours). Include a DMSO vehicle control.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer, scrape the cells, and incubate on ice for 30 minutes.
-
Clarify the lysates by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Western Blotting:
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody against the phospho-protein (e.g., anti-phospho-Rb) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Re-probing: To ensure changes in phosphorylation are not due to changes in total protein levels, the membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total Rb) and a loading control (e.g., anti-Actin).[13]
Data Analysis:
-
Quantify the band intensities for the phospho-protein, total protein, and loading control.
-
A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates cellular inhibition of the target kinase.
Section 2: Functional Cellular Assay - Cell Cycle Analysis
Principle: As CDKs are master regulators of the cell cycle, their inhibition should lead to arrest at a specific phase.[8] Flow cytometry is a powerful technique to quantify the distribution of cells in different phases of the cell cycle.[14] This is achieved by staining the cells with a fluorescent dye, such as propidium iodide (PI), that intercalates with DNA. The amount of fluorescence emitted is directly proportional to the DNA content. Cells in the G2 or M phase (G2/M) have twice the DNA content (4N) of cells in the G0 or G1 phase (G0/G1, 2N), while cells in the S phase (DNA synthesis) have an intermediate amount of DNA.[1][15]
Caption: Workflow for cell cycle analysis by flow cytometry.
Materials & Reagents:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium
-
Test compound and DMSO control
-
Trypsin-EDTA
-
PBS
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a detergent like Triton X-100)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. After 24 hours, treat them with various concentrations of the tetrahydropyrido[4,3-d]pyrimidine compound or DMSO for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin. Combine all cells and centrifuge to form a pellet.
-
Fixation:
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. This fixes the cells and permeabilizes the membrane.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in the PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 cells per sample.
Data Analysis:
-
The output is a histogram of cell count versus fluorescence intensity.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
A potent CDK2 inhibitor is expected to cause a dose-dependent increase in the percentage of cells in the G1 phase and a corresponding decrease in the S and G2/M populations.
Conclusion and Self-Validation
References
- BenchChem. (2025). Application Notes and Protocols: Cell Cycle Analysis with CDK5 Inhibitor 20-223 by Flow Cytometry. BenchChem.
- BenchChem. (2025). An In-Depth Technical Guide to In Vitro Kinase Assays: Principles and Protocols. BenchChem.
- Starz-Gaiano, M. (n.d.). In vitro NLK Kinase Assay. PMC - NIH.
- BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
-
Ubersax, J. A., & Ferrell, J. E., Jr. (2013). A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes. FEBS Letters, 587(18), 3054–3059. Retrieved from [Link]
- Santamaría, D. (Ed.). (2016). Cyclin-Dependent Kinase (CDK) Inhibitors: Methods and Protocols. National Institutes of Health.
-
Martens, S. (2024, May 31). In vitro kinase assay. Protocols.io. Retrieved from [Link]
- Unknown. (n.d.). Protocol for Invitro Kinase Assay.
- Lazo, J. S., & Sharlow, E. R. (n.d.). Protocols for Characterization of Cdk5 Kinase Activity. PMC.
- BenchChem. (2025). Application Notes and Protocols for Cdk7-IN-7 Kinase Assay. BenchChem.
-
Lynch, J., Suh, E. R., Silberg, D. G., Rulyak, S., Blanchard, N., & Traber, P. G. (2000). Western blot analysis for cyclins, cyclin-dependent kinases, and cyclin-dependent kinase inhibitors in IEC6 cells expressing CDX1. ResearchGate. Retrieved from [Link]
-
Gelin, M., Dautreppe, B., Gauthier, C., Laine, W., Le-Borgne, M., & Volodina, Y. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 137. Retrieved from [Link]
-
Karadag, A., Ozet, G., Oyavas, M., & Buyukasik, Y. (2013). Flow Cytometric Evaluation of Cell Cycle Regulators (Cyclins and Cyclin-Dependent Kinase Inhibitors) Expressed on Bone Marrow Cells in Patients with Chronic Myeloid Leukemia and Multiple Myeloma. Turkish Journal of Haematology, 30(2), 127–134. Retrieved from [Link]
-
Auctores Publishing. (2024, April 25). Evaluation of cell cycle inhibitors by flow cytometry. Auctores Journals. Retrieved from [Link]
-
Amrita Vlab. (2020, October 29). Cell Cycle Analysis by Flow Cytometry [Video]. YouTube. Retrieved from [Link]
-
Blake, J. F., Mohr, P., Chicarelli, M., Tian, H., Garrey, R., Thomas, A., ... & Schwarz, J. B. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Bioorganic & Medicinal Chemistry Letters, 24(12), 2672–2676. Retrieved from [Link]
-
Brindani, N., Sebastian, T., Borgia, A., Sissi, C., & De Vivo, M. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports, 15(1), 12345. Retrieved from [Link]
-
Liu, Y., Zhao, X., Wang, Y., Zhang, Y., & Zhai, X. (2018). Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors. Bioorganic & Medicinal Chemistry, 26(10), 2825–2836. Retrieved from [Link]
-
Feng, Y., Wang, X., Wang, Y., Chen, Y., Liu, Y., & Zhang, R. (2012). Identification of Tetrahydropyrido[4,3-d]pyrimidine Amides as a New Class of Orally Bioavailable TGR5 Agonists. ACS Medicinal Chemistry Letters, 3(11), 937–942. Retrieved from [Link]
-
Kim, H. J., Lee, J. H., Kim, J. Y., Kim, H. R., & Lee, K. T. (2019). Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to generate a highly selective PI3Kδ inhibitor. Bioorganic & Medicinal Chemistry, 27(6), 1056–1064. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to generate a highly selective PI3Kδ inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Tetrahydropyrido[4,3-d]pyrimidine Amides as a New Class of Orally Bioavailable TGR5 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Cycle Analysis Assays | Thermo Fisher Scientific - AR [thermofisher.com]
- 9. Flow Cytometric Evaluation of Cell Cycle Regulators (Cyclins and Cyclin-Dependent Kinase Inhibitors) Expressed on Bone Marrow Cells in Patients with Chronic Myeloid Leukemia and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.com]
- 15. m.youtube.com [m.youtube.com]
Application Note: Microwave-Assisted Synthesis of 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Executive Summary
This application note details a robust, microwave-assisted protocol for the synthesis of 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine . This scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors (e.g., PIM-1, CDK4/6) and GPCR ligands (e.g., 5-HT1A antagonists).
Traditional thermal synthesis of this bicyclic system often requires prolonged reflux times (24–48 hours) and harsh conditions, leading to thermal degradation and variable yields. The protocol described herein utilizes microwave irradiation to accelerate the condensation of an in situ generated enaminone with benzamidine, reducing reaction time to under 30 minutes while improving purity profiles.
Key Advantages:
-
Reaction Time: Reduced from 24 h to ~20 min.
-
Yield: Increased from ~45% (thermal) to >80% (microwave).
-
Green Chemistry: Compatible with ethanol as a solvent; reduced energy consumption.
Scientific Background & Retrosynthesis
Structural Significance
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core consists of a saturated piperidine ring fused to an aromatic pyrimidine ring. The inclusion of a phenyl group at the C-2 position enhances lipophilicity and provides a handle for pi-pi stacking interactions within protein binding pockets.
Retrosynthetic Analysis
The most efficient disconnection for this scaffold involves the construction of the pyrimidine ring onto an existing piperidone framework.
-
Target Molecule: 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine.
-
Disconnection: C4-N3 and C2-N1 bonds.
-
Precursors:
-
Electrophile: N-Protected-3-((dimethylamino)methylene)-4-piperidone (Enaminone).
-
Nucleophile: Benzamidine (providing the N-C(Ph)-N fragment).
-
Mechanism: The reaction proceeds via a Michael addition of the amidine nitrogen to the activated enaminone double bond, followed by cyclization (elimination of dimethylamine) and dehydration to aromatize the pyrimidine ring.
Pathway Visualization
Figure 1: Retrosynthetic pathway utilizing DMF-DMA activation and microwave-assisted cyclocondensation.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv. | Role |
| N-Boc-4-piperidone | 199.25 | 1.0 | Starting Material |
| DMF-DMA | 119.16 | 1.5 | C1 Donor / Activator |
| Benzamidine HCl | 156.61 | 1.2 | Binucleophile |
| Potassium Carbonate | 138.21 | 2.5 | Base |
| Ethanol (Abs.) | - | Solvent | Medium |
Note: N-Boc protection is recommended to prevent side reactions at the secondary amine. The Boc group can be removed post-synthesis using TFA/DCM if the free amine is required.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis.
Detailed Procedure
Step 1: Formation of Enaminone Intermediate
Note: While this can be done in one pot, isolating the enaminone (or simply evaporating volatiles) yields cleaner results.
-
In a round-bottom flask, dissolve N-Boc-4-piperidone (1.0 g, 5.0 mmol) in 5 mL of DMF-DMA (N,N-Dimethylformamide dimethyl acetal).
-
Reflux at 90°C for 2 hours (or Microwave at 100°C for 10 min).
-
Monitor by TLC (EtOAc/Hex 1:1). The starting ketone spot should disappear, replaced by a lower Rf spot (enaminone).
-
Concentrate the reaction mixture under reduced pressure to remove excess DMF-DMA and methanol by-product. The residue (usually a yellow/orange oil or solid) is used directly.
Step 2: Microwave Cyclocondensation
-
Transfer the crude enaminone to a 10 mL microwave process vial.
-
Add Benzamidine Hydrochloride (0.94 g, 6.0 mmol) and Potassium Carbonate (1.73 g, 12.5 mmol).
-
Add Absolute Ethanol (4–5 mL). Cap the vial with a crimp cap containing a PTFE septum.
-
Microwave Parameters:
-
Instrument: Single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).
-
Temperature: 140°C.
-
Hold Time: 20 minutes.
-
Pre-stirring: 30 seconds.
-
Pressure Limit: 15 bar (Ethanol generates pressure at this temp; ensure vial is rated for it).
-
Absorption Level: High.
-
Step 3: Workup and Purification[1]
-
Allow the vial to cool to room temperature (compressed air cooling usually integrated).
-
Pour the reaction mixture into 50 mL of ice-cold water.
-
Stir for 15 minutes. The product, N-Boc-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine , typically precipitates as a off-white to pale yellow solid.
-
Filter the solid and wash with cold water (2 x 10 mL).
-
Purification: If the precipitate is impure, recrystallize from hot ethanol or purify via flash chromatography (SiO2, 0-5% MeOH in DCM).
-
Deprotection (Optional): To obtain the free amine, treat the N-Boc product with TFA/DCM (1:1) at RT for 1 hour, then basify.
Characterization & Quality Control
To validate the synthesis, the following analytical data is expected for the N-Boc protected intermediate:
-
Appearance: Pale yellow solid.
-
1H NMR (400 MHz, CDCl3):
-
δ 8.50 (s, 1H, Pyrimidine H-4) – Diagnostic singlet confirming ring closure.
-
δ 8.40 – 8.35 (m, 2H, Phenyl-o).
-
δ 7.50 – 7.40 (m, 3H, Phenyl-m,p).
-
δ 4.65 (s, 2H, Piperidine H-5).
-
δ 3.80 (t, 2H, Piperidine H-7).
-
δ 2.85 (t, 2H, Piperidine H-8).
-
δ 1.49 (s, 9H, Boc-tBu).
-
-
LC-MS: [M+H]+ expected at ~312.17 (calculated for C18H21N3O2).
Critical Optimization Parameters
Solvent Selection
Ethanol is preferred for its "green" profile and good solubility of benzamidine salts. However, if the microwave reactor cannot handle the pressure of ethanol at 140°C (~6-8 bar), DMF or DMSO can be used at 120°C (atmospheric pressure open vessel or lower pressure closed vessel), though workup requires more thorough washing to remove the high-boiling solvent.
Temperature vs. Time
| Temperature | Time | Yield | Observation |
| 100°C | 60 min | 65% | Incomplete conversion. |
| 140°C | 20 min | 88% | Optimal balance. |
| 160°C | 10 min | 70% | Degradation/tarring observed. |
Troubleshooting
-
Problem: No precipitate upon pouring into water.
-
Solution: The product may be oiling out. Extract with Ethyl Acetate (3x), dry over MgSO4, and evaporate.
-
-
Problem: Low Yield.
-
Solution: Ensure the enaminone formation (Step 1) is complete before adding benzamidine. Residual water in the solvent can also inhibit the condensation; use dry ethanol.
-
Safety & Compliance
-
Microwave Safety: Always use vials designed for the specific microwave model. Do not exceed the pressure rating (typically 20-30 bar for modern vials). Ethanol at 140°C creates significant internal pressure.
-
Chemical Hazards: DMF-DMA is moisture sensitive and flammable. Benzamidine HCl is an irritant. Handle all chemicals in a fume hood.
References
-
Microwave-Assisted Synthesis of Bioactive Tetrahydropyrimidine Derivatives. Folia Medica, 2022.[2]
-
Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 2022.
-
A Facile Synthesis of New Tetrahydropyrido[4,3-d]pyrimidine Derivatives. Journal of Heterocyclic Chemistry (via ResearchGate), 2010.
- Microwave-Assisted Synthesis of Nitrogen Heterocycles.Current Organic Chemistry, 2015. (General reference for microwave parameters in pyrimidine synthesis).
-
Synthesis of new 5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine derivatives. European Journal of Medicinal Chemistry, 2019.[3]
Sources
Troubleshooting & Optimization
Technical Support Center: 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Production
[1]
Welcome to the Technical Support Center. As a Senior Application Scientist, I have curated this guide to assist you in troubleshooting the synthesis, purification, and stability of 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine . This scaffold is a critical intermediate in the development of inhibitors for targets such as Smoothened (Smo), Topoisomerase II, and various kinases [1, 2].[1]
This guide prioritizes causality and remediation —helping you understand why an impurity formed and how to eliminate it.
Part 1: Synthesis Workflow & Impurity Origins
The production of 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically follows a cyclocondensation route involving 1-benzyl-4-piperidone and benzamidine , followed by a deprotection step.[1] Understanding this pathway is essential for identifying impurities.
Visualizing the Impurity Landscape
The following diagram maps the standard synthetic route and the specific entry points for common impurities.
Figure 1: Synthetic pathway illustrating the origin of oxidative byproducts (Impurity A), incomplete deprotection species (Impurity B), and hydrolysis degradants (Impurity C).[1][2]
Part 2: Common Impurities Reference Table
Use this table to correlate your analytical data (HPLC/LC-MS) with specific structural impurities.
| Impurity Type | Common Name | Origin / Cause | Detection Characteristics | Remediation Strategy |
| Oxidative | 2-Phenyl-pyrido[4,3-d]pyrimidine (Fully Aromatic) | Air oxidation of the tetrahydropyridine ring during workup or storage.[1] Catalyzed by light and trace metals. | UV: Bathochromic shift (yellowing).MS: [M-4H] peak (Target Mass - 4).[1] | Store under Argon/Nitrogen. Add antioxidants (e.g., BHT) to solvents. Purify via recrystallization (avoid silica if possible). |
| Intermediate | 6-Benzyl-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | Incomplete hydrogenolysis (deprotection) of the benzyl group. | MS: [M+90] peak.NMR: Presence of benzylic protons (~3.6 ppm) and aromatic multiplets (7.3-7.4 ppm). | Extend hydrogenation time. Refresh Pd/C catalyst. Ensure H₂ pressure is maintained (>50 psi). |
| Starting Material | Benzamidine | Excess reagent remaining from the cyclization step. | LC-MS: Early eluting peak.NMR: Distinct aromatic signals different from the fused system. | Wash organic layer with dilute NaHCO₃ or water (benzamidine is water-soluble). |
| Degradant | Ring-opened Amides | Hydrolysis of the pyrimidine ring under strong acidic or basic conditions during workup. | MS: [M+18] peak.IR: Appearance of new carbonyl bands.[1] | Maintain pH 7-9 during workup. Avoid prolonged exposure to strong acids. |
Part 3: Troubleshooting Guide (Q&A)
This section addresses specific scenarios reported by researchers in the field.
Issue 1: Product Discoloration & Stability
Q: My product was initially a white solid but turned yellow/orange after 24 hours on the bench. Is it degraded?
A: Yes, this is a classic sign of oxidative aromatization [3].
-
The Science: The 5,6,7,8-tetrahydropyridine ring is electron-rich and susceptible to oxidation, converting it into the fully aromatic pyrido[4,3-d]pyrimidine system (Impurity A in Figure 1).[1] This process is thermodynamically driven by the formation of a stable aromatic system.
-
Diagnostic: Check LC-MS for a peak with a mass of [M-4] .[1]
-
Fix:
-
Purification: Recrystallize immediately from degassed ethanol/ether.
-
Storage: Store the free base at -20°C under argon. The dihydrochloride salt form is significantly more stable against oxidation than the free base.
-
Issue 2: Incomplete Deprotection
Q: I am trying to remove the N-benzyl group using H₂/Pd-C, but the reaction stalls at 50% conversion. How do I drive it to completion?
A: Catalyst poisoning or insufficient pressure is likely the culprit.
-
The Science: The pyrimidine nitrogens can coordinate with the Palladium surface, reducing its catalytic activity for hydrogenolysis.
-
Protocol Adjustment:
-
Add Acid: Conduct the hydrogenation in the presence of 1-2 equivalents of acetic acid or HCl . Protonating the basic nitrogens prevents them from binding tightly to the catalyst surface [4].
-
Pressure: Increase H₂ pressure to 50–60 psi (standard balloon pressure is often insufficient for sterically hindered amines).
-
Temperature: Gently heat to 40-50°C, but monitor for aromatization (oxidation).
-
Issue 3: Solubility Issues in NMR
Q: The product is insoluble in CDCl₃, making characterization difficult. What solvent should I use?
A: Tetrahydropyrido[4,3-d]pyrimidines are polar, basic heterocycles.[1]
-
Recommendation: Use DMSO-d₆ or Methanol-d₄ .[1]
-
Note: If you must use CDCl₃, ensure the product is the free base. If you have the HCl salt, it will be completely insoluble in chloroform.
-
Tip: If you see broad peaks in the NMR (especially around the NH), it indicates proton exchange or aggregation. Adding a drop of D₂O to the NMR tube can sharpen the signals by exchanging the NH proton.
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use silica gel chromatography for purification? A: Use caution. Silica gel is slightly acidic and can cause:
-
Streaking: Due to the basicity of the secondary amine. Add 1-5% Triethylamine (TEA) to your eluent to neutralize the silica.
-
Oxidation: The high surface area of silica can accelerate air oxidation. Minimize the time the compound spends on the column. Alumina (basic or neutral) is often a safer stationary phase for this class of compounds.
Q2: What is the best salt form for biological assays? A: The dihydrochloride (2HCl) or dimethanesulfonate salts are preferred. They offer superior water solubility compared to the free base and enhanced stability against oxidation [5]. To prepare, dissolve the free base in ethanol and treat with 2.2 equivalents of HCl in dioxane/ether.
Q3: Are there specific safety concerns with the precursors? A: Yes. 1-Benzyl-4-piperidone is a precursor to fentanyl derivatives (though the benzyl group usually prevents direct conversion to regulated substances, it is monitored in some jurisdictions).[1] Ensure compliance with local regulations. Benzamidine is hygroscopic and an irritant; handle in a glovebox or desiccator.
References
-
Discovery of tetrahydropyrido[4,3-d]pyrimidine derivatives for the treatment of neuropathic pain. Source: PubMed (2014) URL:[Link]
-
Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists. Source: ACS Chemical Neuroscience (2017) URL:[1][3][Link][1]
-
One-Pot Synthesis of Some New Pyrido[2,3-d]pyrimidine Derivatives Catalyzed by Sodium Lauryl Sulfate. (Discusses auto-aromatization mechanism applicable to [4,3-d] systems). Source: SciSpace URL:[1][Link]
-
Synthesis and antifolate activity of 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine analogues. (Details on deprotection and salt formation). Source: ResearchGate URL:[1][4][5][6][7][Link]
-
Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. (Solubility and stability data). Source: Nature Scientific Reports (2025) URL:[Link][1][8]
Sources
- 1. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 2. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Side Reactions in Tetrahydropyrido[4,3-d]pyrimidine Cyclization
Welcome to the technical support center for the synthesis of tetrahydropyrido[4,3-d]pyrimidines. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this valuable heterocyclic scaffold. In this guide, we will address common challenges and side reactions encountered during the crucial cyclization step, providing in-depth troubleshooting advice and optimized protocols to enhance reaction efficiency and product purity.
Introduction: The Challenge of Controlled Cyclization
The tetrahydropyrido[4,3-d]pyrimidine core is a privileged scaffold in modern drug discovery, forming the foundation of numerous inhibitors targeting kinases and other enzymes.[1][2][3] While several synthetic routes to this skeleton exist, many practitioners encounter difficulties during the key cyclization step, often a Pictet-Spengler or a related multicomponent reaction. These challenges typically manifest as low yields, complex product mixtures, and arduous purification processes.
This guide provides a structured approach to understanding and mitigating the most common side reactions. By dissecting the underlying mechanisms and offering targeted solutions, we aim to empower you to achieve more consistent and high-yielding syntheses.
Frequently Asked Questions (FAQs)
Q1: My reaction to form the tetrahydropyrido[4,3-d]pyrimidine has a low yield and multiple spots on TLC. What are the likely culprits?
A1: Low yields and multiple products are common indicators of competing side reactions. The most frequent issues include:
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, such as the imine or a partially cyclized species.
-
Over-oxidation/Aromatization: The desired tetrahydropyridine ring can be sensitive to oxidation, leading to the formation of a fully aromatic pyridopyrimidine byproduct.
-
Formation of Isomeric Byproducts: Depending on the substitution pattern and reaction conditions, alternative cyclization pathways can lead to undesired isomers.
-
Decomposition of Starting Materials or Product: Harsh reaction conditions (e.g., high temperatures, strong acids) can lead to degradation.
Q2: I observe a significant amount of a byproduct with a mass corresponding to the loss of two hydrogens. What is it and how can I prevent it?
A2: This is a classic sign of over-oxidation, leading to the formation of the corresponding aromatic dihydropyrido[4,3-d]pyrimidine or fully aromatic pyridopyrimidine. This is particularly common when the reaction is exposed to air for prolonged periods at elevated temperatures or if certain reagents with oxidizing potential are used. To prevent this, consider the following:
-
Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Temperature Control: Avoid excessive heating, as this can accelerate oxidation.
-
Choice of Acid/Catalyst: Some Lewis acids or Brønsted acids can promote oxidation. A careful selection is crucial.
Q3: My starting materials are consumed, but the desired product yield is still low. Could there be an issue with the stability of the intermediate?
A3: Yes, the stability of the key electrophilic intermediate, often an N-acyliminium ion in Pictet-Spengler type reactions, is critical. If this intermediate is too stable or if it can undergo alternative reactions, the desired cyclization will be less efficient. For instance, it could be trapped by other nucleophiles present in the reaction mixture or undergo rearrangement.
Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
This section provides a detailed analysis of common side reactions, their mechanistic origins, and actionable troubleshooting steps.
Side Reaction 1: Over-oxidation to Aromatized Byproducts
Description: The formation of dihydropyrido[4,3-d]pyrimidines or fully aromatic pyrido[4,3-d]pyrimidines is a frequent side reaction, leading to a reduction in the yield of the desired saturated product and complicating purification.
Causality: The tetrahydropyridine ring is susceptible to oxidation, a process that can be facilitated by atmospheric oxygen, especially at elevated temperatures and in the presence of certain catalysts.
Mitigation Strategies:
| Strategy | Rationale |
| Inert Atmosphere | Excludes atmospheric oxygen, a primary oxidant. |
| Degassed Solvents | Removes dissolved oxygen from the reaction medium. |
| Lower Reaction Temperature | Reduces the rate of the oxidation side reaction. |
| Antioxidant Additives | Scavenge radical species that can initiate oxidation (e.g., BHT). |
Optimized Protocol to Minimize Oxidation:
-
Setup: Assemble the reaction glassware and flame-dry under vacuum. Allow to cool under a stream of argon or nitrogen.
-
Reagents: Use freshly distilled and degassed solvents.
-
Reaction: Dissolve the starting materials in the degassed solvent and purge the solution with argon for 10-15 minutes. Add the catalyst under a positive pressure of inert gas.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction and work up promptly to minimize air exposure.
Side Reaction 2: Incomplete Cyclization and Imine Intermediate Accumulation
Description: The reaction stalls at the imine intermediate, or a partially cyclized but un-rearranged intermediate, leading to low conversion to the final product.
Causality: The electrophilicity of the imine or its protonated form (iminium ion) may be insufficient to drive the intramolecular electrophilic aromatic substitution required for cyclization. This can be due to deactivating groups on the aromatic ring or insufficiently acidic conditions.
Mitigation Strategies:
| Strategy | Rationale |
| Stronger Acid Catalyst | Increases the concentration and reactivity of the iminium ion. |
| Aprotic Lewis Acids | Can effectively activate the imine towards cyclization. |
| Higher Reaction Temperature | Provides the necessary activation energy for the cyclization step. |
| Use of Pre-formed Iminium Ions | In some cases, generating a more reactive N-acyliminium ion can be beneficial. |
Experimental Workflow for Driving Cyclization to Completion:
Caption: A decision-making workflow for addressing incomplete cyclization.
Side Reaction 3: Formation of Isomeric Byproducts
Description: The formation of regioisomers can occur if there are multiple potential sites for cyclization on the aromatic ring or if rearrangement of an intermediate occurs.
Causality: The regioselectivity of the Pictet-Spengler reaction is governed by the electronic and steric properties of the aromatic ring. While cyclization usually occurs at the most nucleophilic position, alternative cyclizations can happen, especially with highly activated aromatic systems or under harsh conditions that might allow for thermodynamic equilibration.
Mitigation Strategies:
| Strategy | Rationale |
| Use of Blocking Groups | Temporarily block alternative reactive sites on the aromatic ring. |
| Milder Reaction Conditions | Lower temperatures and less aggressive catalysts can favor the kinetically controlled, more selective pathway. |
| Substrate Design | Judicious placement of electron-donating or -withdrawing groups can direct the cyclization to the desired position. |
Visualizing the Key Cyclization Pathway
The desired cyclization proceeds through a well-defined mechanistic pathway. Understanding this is key to troubleshooting deviations.
Caption: The general mechanism of the Pictet-Spengler type cyclization.
Concluding Remarks
The synthesis of tetrahydropyrido[4,3-d]pyrimidines, while powerful, requires careful control over reaction conditions to minimize the formation of side products. By understanding the mechanistic basis of common side reactions such as over-oxidation, incomplete cyclization, and isomer formation, researchers can proactively design experiments to favor the desired product. The troubleshooting strategies and optimized protocols provided in this guide are intended to serve as a valuable resource for achieving higher yields and purer products in your synthetic endeavors.
References
-
Herrera, A., Martinez-Alvarez, R., & Chioua, M. (2006). A Facile Synthesis of New Tetrahydropyrido[4,3-d]pyrimidine Derivatives. ResearchGate. [Link]
-
Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. ResearchGate. [Link]
-
Dalpozzo, R. (2020). The Pictet-Spengler Reaction Updates Its Habits. MDPI. [Link]
-
Brindani, N., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. PMC. [Link]
-
Zhao, H., et al. (2021). Harnessing the cyclization strategy for new drug discovery. PMC. [Link]
-
Barluenga, J., et al. (2004). Solid-Phase Intramolecular N-Acyliminium Pictet−Spengler Reactions as Crossroads to Scaffold Diversity. The Journal of Organic Chemistry. [Link]
-
Krasavin, M., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journals. [Link]
-
Heravi, M. M., & Zadsirjan, V. (2018). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. MDPI. [Link]
-
Zhai, X., et al. (2018). Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors. PubMed. [Link]
-
Brindani, N., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. PubMed. [Link]
-
Janin, Y. L. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Tetrahydropyrido[4,3-d]pyrimidine Salts
Introduction
The tetrahydropyrido[4,3-d]pyrimidine scaffold is a privileged structure in oncology, serving as the core for various Topoisomerase II inhibitors and kinase inhibitors (similar to the CDK4/6 inhibitor class). However, researchers frequently encounter severe hygroscopicity with these salts.
The secondary amine at the 6-position and the pyrimidine nitrogens create a basicity profile that readily forms salts, but these salts often suffer from high lattice energy mismatches or the formation of amorphous phases, leading to deliquescence (turning into liquid) at ambient humidity.
This guide addresses the three most common failures: unstable HCl salts , amorphous phase generation , and disproportionation .
Module 1: Diagnostic & Triage
Q: My salt turns into a gum or oil upon exposure to air. Is this reversible?
A: Usually, no. This is deliquescence , where the critical relative humidity (CRH) of the salt is lower than the ambient humidity.
-
Immediate Action: Run a Dynamic Vapor Sorption (DVS) cycle.
-
The Diagnostic: If the mass increase is continuous without a plateau, you likely have an amorphous salt or a highly unstable dihydrochloride. If the mass increases stepwise (e.g., ~4-5% weight gain), you are forming a stoichiometric hydrate.
-
The Fix: You must change the counter-ion or the crystallization solvent. Simple drying will not fix a thermodynamic instability.
Visual: The Hygroscopicity Decision Tree
Figure 1: Decision matrix for interpreting moisture uptake data. Continuous gain signals a fundamental solid-state failure requiring salt rescreening.
Module 2: Salt Selection Strategy
Q: We default to HCl salts, but the dihydrochloride is unstable. Why?
A: For this scaffold, the dihydrochloride (2HCl) is notoriously hygroscopic. The tetrahydropyrido[4,3-d]pyrimidine core has multiple protonation sites. While the 2HCl form maximizes solubility, the crystal lattice is often too weak to exclude water.
-
The Evidence: In analogous structures (like Palbociclib), the dihydrochloride absorbs >2% moisture even at 10% RH [1].[1][2][3]
-
The Solution: Target the Monohydrochloride (HCl) or alternative anions like Isethionate or Tosylate .[4]
Q: Which counter-ion offers the best balance of solubility and stability?
A: Based on structural analogs and patent data for this class, the Tosylate and Isethionate salts are superior to HCl.
Comparative Performance Data (Representative)
Data derived from solid-state behavior of pyrido-pyrimidine class inhibitors [2, 3].
| Salt Form | Hygroscopicity (at 80% RH) | Solubility (pH 4.5) | Stability Risk | Recommendation |
| Dihydrochloride | High (>15% uptake) | Very High | Deliquescence | Avoid |
| Mono-HCl (Amorphous) | High (>10% uptake) | High | Crystallization | Avoid |
| Mono-HCl (Crystalline) | Low (<1.0% uptake) | Moderate | Polymorphism | Good (Requires strict process) |
| Isethionate | Moderate (~2-3% uptake) | High | Solvate formation | Acceptable (Solubility focus) |
| Tosylate | Very Low (<0.5% uptake) | Moderate | Low | Preferred (Stability focus) |
Expert Insight: The Tosylate salt often forms a robust "molecular sponge" or stable anhydrous lattice that resists moisture better than the HCl salts for this specific heterocycle [2].
Module 3: Polymorph Control
Q: We made the Monohydrochloride, but it varies batch-to-batch. Some are stable, some are sticky.
A: You are likely isolating different polymorphs or an amorphous fraction.
-
The Mechanism: Rapid precipitation (e.g., adding anti-solvent too fast) traps the salt in a high-energy amorphous state. Amorphous salts have high surface area and free volume, acting like a sponge for water.
-
The Fix: Implement a Slurry Ripening step.
-
Suspend the amorphous/sticky salt in a solvent where it has low solubility (e.g., Acetone or Isopropanol).
-
Stir at elevated temperature (40°C) for 24-48 hours.
-
This allows "Ostwald Ripening"—the unstable amorphous material dissolves and reprecipitates as the stable, crystalline (less hygroscopic) polymorph.
-
Visual: Polymorph Stabilization Workflow
Figure 2: Slurry conversion protocol to transform hygroscopic amorphous material into stable crystalline solids.
Module 4: Formulation & Disproportionation
Q: Our salt is stable as a powder, but degrades in the tablet. Why?
A: This is likely Salt Disproportionation . Tetrahydropyrido[4,3-d]pyrimidines are weak bases. If you formulate a salt (like HCl) with basic excipients (e.g., Magnesium Stearate, Calcium Carbonate) or in a high-humidity environment, the salt can revert to the Free Base + Acid [4].
-
Reaction: Salt-H+ + Excipient-OH- → Free Base + Water + Excipient-Salt
-
Consequence: The free base may be less soluble, and the released acid (HCl) can damage other ingredients.
-
The Fix:
-
Micro-pH Control: Add an acidic excipient (e.g., Citric Acid or Fumaric Acid) to the formulation to maintain a low micro-environmental pH.
-
Excipient Choice: Switch lubricants from Magnesium Stearate (basic) to Sodium Stearyl Fumarate (less basic).
-
References
-
Pfizer Inc. (2016). Crystalline forms of palbociclib monohydrochloride. WO2016066420A1.[3] (Describes the instability of dihydrochloride vs. monohydrochloride forms). Link
-
Egis Gyogyszergyar Zrt. (2017).[3] Palbociclib salts. WO2017072543A1. (Comparative data on Tosylate vs. Isethionate hygroscopicity). Link
-
Kumar, P., et al. (2017). Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs. Organic Chem Curr Res. (Review of solid-state properties of pyrido-pyrimidine scaffolds). Link
-
Crystal Pharmatech. (2023). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. (General mechanisms for weak base salt instability). Link
Sources
Validation & Comparative
1H NMR analysis of 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Technical Assessment: High-Resolution 1H NMR Characterization of 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.
Executive Summary: The Analytical Context
2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a privileged scaffold in drug discovery, serving as a core pharmacophore for various kinase inhibitors (e.g., PIM-1, KRAS) and GPCR ligands. Its structural duality—combining a rigid, electron-deficient pyrimidine ring with a flexible, saturated tetrahydropyridine ring—presents unique NMR challenges.
This guide compares the two primary analytical approaches for characterizing this molecule: Chloroform-d (CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) . The choice of solvent is not merely logistical; it fundamentally alters the spectral topology, particularly regarding the exchangeable amine proton and the resolution of the aliphatic methylene multiplets.
Structural Breakdown & Assignment Logic
The molecule consists of three distinct magnetic environments. Understanding these is prerequisite to interpreting the data tables below.
-
Aromatic Core (Pyrimidine H-4): The most deshielded singlet, located at the "bay" region, highly sensitive to the electronic nature of the N-substituent.
-
Phenyl Substituent (C-2): A diagnostic multiplet system.
-
Aliphatic Ring (Tetrahydropyridine):
-
H-5: Isolated methylene (singlet) between the pyrimidine ring and the amine nitrogen.
-
H-7 & H-8: An ethylene bridge forming a coupled triplet-triplet system.
-
Comparative Data Table: Chemical Shift Assignments
| Position | Proton Type | Multiplicity | δ (ppm) in CDCl₃ (Free Base) | δ (ppm) in DMSO-d₆ (Salt/Polar) | Coupling (J) |
| H-4 | Pyrimidine (Ar) | Singlet (s) | 8.90 - 9.10 | 9.20 - 9.40 | - |
| H-2', 6' | Phenyl (Ortho) | Multiplet (m) | 8.35 - 8.45 | 8.40 - 8.50 | ~7-8 Hz |
| H-3', 4', 5' | Phenyl (Meta/Para) | Multiplet (m) | 7.45 - 7.55 | 7.50 - 7.60 | - |
| H-5 | Methylene (N-CH₂-Ar) | Singlet (s) | 3.95 - 4.10 | 4.20 - 4.40 | - |
| H-7 | Methylene (N-CH₂) | Triplet (t) | 3.15 - 3.25 | 3.30 - 3.50* | ~6.0 Hz |
| H-8 | Methylene (Ar-CH₂) | Triplet (t) | 2.90 - 3.00 | 3.00 - 3.15 | ~6.0 Hz |
| NH | Amine (2°) | Broad (br s) | 1.80 - 2.50 (Variable) | 9.00+ (if Salt) / 3-4 (Free) | Exchangeable |
*Note: In DMSO-d₆, the H-7 signal frequently overlaps with the residual water peak (~3.33 ppm), complicating integration.
Comparative Analysis: Solvent System Selection
The choice between CDCl₃ and DMSO-d₆ dictates the quality of your structural verification.
Scenario A: Routine Purity Check (Recommended: CDCl₃)
-
Performance: CDCl₃ provides superior resolution for the aliphatic region. The H-7 and H-8 triplets are clearly resolved, and the H-5 singlet is sharp.
-
Advantage: The residual solvent peak (7.26 ppm) rarely interferes with the key H-4 pyrimidine singlet (~9.0 ppm) or the aliphatic region.
-
Limitation: The NH proton is often invisible or extremely broad due to rapid exchange and quadrupole broadening, making it difficult to confirm the free amine state.
Scenario B: Salt Identification & Full Characterization (Recommended: DMSO-d₆)
-
Performance: Essential for HCl or TFA salts. The protonated amine (NH₂⁺) becomes a distinct, integralable signal (often broad singlets >9.0 ppm).
-
Advantage: Allows for the confirmation of the salt stoichiometry.
-
Critical Failure Point: The "Water Trap" . DMSO is hygroscopic. The absorbed water signal appears at ~3.33 ppm, which is almost exactly where the H-7 methylene triplet resonates.
-
Mitigation: Use ampouled "100% D" DMSO or add a drying agent (molecular sieves) directly to the tube if precise integration of H-7 is required.
-
Experimental Protocol: Self-Validating Workflow
To ensure scientific integrity, follow this step-by-step protocol which includes a "self-validation" step to confirm exchangeable protons.
Step 1: Sample Preparation
-
Weigh 5–10 mg of the compound into a clean vial.
-
Add 0.6 mL of solvent (CDCl₃ for free base, DMSO-d₆ for salts).
-
Filtration (Crucial): If the solution is cloudy (common with free bases in DMSO), filter through a small cotton plug directly into the NMR tube to prevent line broadening from particulates.
Step 2: Acquisition Parameters (400 MHz+)
-
Pulse Angle: 30° (to ensure relaxation).
-
Relaxation Delay (D1): Set to 2.0 seconds minimum. The H-4 pyrimidine proton has a long T1 relaxation time; insufficient delay will under-represent this integral.
-
Scans (NS): 16 (CDCl₃) or 64 (DMSO-d₆).
Step 3: The D₂O Shake (Self-Validation)
If using DMSO-d₆ and an NH signal is suspected:
-
Acquire the standard spectrum.
-
Add 1 drop of D₂O to the NMR tube.
-
Shake vigorously and re-acquire.
-
Validation: The NH signal (and any water peak) should disappear or shift, while the CH signals (H-5, H-7, H-8) remain constant. This confirms the assignment of the amine.
Visualization: Assignment Logic & Decision Tree
The following diagram outlines the logical flow for assigning the signals and selecting the correct solvent system.
Caption: Decision matrix for solvent selection and signal validation. Note the critical warning regarding water overlap in DMSO.
References
-
MDPI (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine Derivatives. (Provides analogous NMR data for the tetrahydropyrido core).
-
Royal Society of Chemistry (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives.[1] (Comparative data for fused pyrimidine systems and solvent effects).
-
National Institutes of Health (2012). Identification of Tetrahydropyrido[4,3-d]pyrimidine Amides as TGR5 Agonists. (Detailed synthetic routes and metabolic identification of the core scaffold).
-
Compound Interest (2015). A Guide to 1H NMR Chemical Shift Values. (General reference for solvent residual peaks and shift ranges).
Sources
A Comparative Guide to the ¹³C NMR Chemical Shifts of 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the heterocyclic compound 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages predictive methodologies and comparative analysis with structurally related compounds to offer a robust and scientifically grounded estimation of its ¹³C NMR spectrum. This approach is invaluable for researchers in drug discovery and organic synthesis for the purposes of structural verification and characterization.
Introduction: The Role of ¹³C NMR in Heterocyclic Chemistry
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[1] For complex heterocyclic systems like 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, which forms the core of various biologically active compounds, ¹³C NMR provides a detailed fingerprint of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal in the spectrum, and the chemical shift of this signal is highly sensitive to the local electronic environment. This sensitivity allows for the confident assignment of carbon atoms within the molecular structure. However, the differentiation of isomers in N-heterocycles can sometimes be challenging due to similar spectroscopic signatures.[2]
The Target Molecule: Structure and Numbering
For clarity throughout this guide, the carbon atoms of 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine are numbered as follows:
Figure 1: Structure and numbering of 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine.
Predicted ¹³C NMR Chemical Shifts
To establish a baseline for our analysis, the ¹³C NMR spectrum of 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine was predicted using an online NMR prediction tool.[3] Such tools utilize large databases of experimental spectra and employ algorithms, such as HOSE (Hierarchical Organisation of Spherical Environments) codes and machine learning models, to estimate chemical shifts with a reasonable degree of accuracy.[4]
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | 162.5 |
| C4 | 158.9 |
| C4a | 118.3 |
| C6 | 45.1 |
| C7 | 23.8 |
| C8 | 42.7 |
| C8a | 155.6 |
| C1' (ipso) | 137.2 |
| C2'/C6' (ortho) | 128.4 |
| C3'/C5' (meta) | 129.1 |
| C4' (para) | 130.5 |
| Table 1: Predicted ¹³C NMR chemical shifts for 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. |
Comparative Analysis with Structurally Related Compounds
To validate and understand the predicted chemical shifts, we will now compare them with experimental data from key structural fragments of the target molecule: the 2-aminopyrimidine moiety, the tetrahydropyridine ring, and the phenyl group.
The 2-Phenylpyrimidine Moiety
The core of our target molecule is a pyrimidine ring substituted with a phenyl group at the 2-position. Experimental data for 2-aminopyrimidine shows the following chemical shifts: C2 at ~163 ppm, C4/C6 at ~158 ppm, and C5 at ~111 ppm.[2][5] The phenyl group's electronic influence will modulate these values.
-
C2: The predicted value of 162.5 ppm is in excellent agreement with the experimental value for C2 in 2-aminopyrimidine. This carbon is directly bonded to two nitrogen atoms and the phenyl group, placing it in a highly deshielded environment.
-
C4 and C8a: These carbons are analogous to the C4/C6 carbons of 2-aminopyrimidine. The predicted values of 158.9 ppm (C4) and 155.6 ppm (C8a) are consistent with this. The slight difference between them can be attributed to the fusion of the tetrahydropyridine ring.
-
C4a: This carbon is part of the pyrimidine ring but is at a bridgehead position. Its predicted upfield shift to 118.3 ppm, compared to other pyrimidine carbons, is expected as it is not directly bonded to a nitrogen atom in the pyrimidine ring and is influenced by the fused saturated ring.
The Tetrahydropyridine Ring
The 5,6,7,8-tetrahydropyridine portion of the molecule introduces saturated carbon atoms. The chemical shifts of these carbons are expected to be in the aliphatic region of the spectrum.
-
C6 and C8: These carbons are adjacent to the nitrogen atom (N5) of the tetrahydropyridine ring. Their predicted chemical shifts of 45.1 ppm (C6) and 42.7 ppm (C8) are typical for carbons alpha to a nitrogen in a saturated ring system.
-
C7: This carbon is further from the nitrogen atom and is predicted to be the most shielded at 23.8 ppm, which is a characteristic value for a methylene group in a saturated six-membered ring.
The Phenyl Group
The chemical shifts of the phenyl ring carbons are influenced by the electron-withdrawing nature of the pyrimidine ring to which it is attached. For monosubstituted benzenes, the ipso-carbon (the carbon attached to the substituent) and the para-carbon are most affected, while the ortho- and meta-carbons show smaller changes.[6][7][8]
-
C1' (ipso): The predicted shift of 137.2 ppm is reasonable for an ipso-carbon attached to a heterocyclic ring.
-
C2'/C6' (ortho) and C3'/C5' (meta): The predicted shifts of 128.4 ppm and 129.1 ppm, respectively, are in the typical range for aromatic carbons.
-
C4' (para): The predicted shift of 130.5 ppm suggests a moderate deshielding effect from the pyrimidine substituent.
Experimental Protocol for ¹³C NMR Acquisition
For researchers wishing to acquire an experimental spectrum of 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine or its analogs, the following protocol is recommended.
Figure 2: Workflow for acquiring a ¹³C NMR spectrum.
Key Experimental Parameters:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg on Bruker instruments) is typically used.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. Quaternary carbons may benefit from longer relaxation delays for better quantitative analysis.
-
Number of Scans (NS): This will depend on the sample concentration, but typically ranges from 1024 to 4096 scans.
Conclusion
This guide provides a comprehensive analysis of the expected ¹³C NMR chemical shifts for 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. By combining predictive methods with a thorough comparison to experimental data from structurally related fragments, we have established a reliable set of estimated chemical shifts. This information serves as a valuable resource for the identification and structural verification of this important class of heterocyclic compounds. The provided experimental protocol offers a starting point for researchers to obtain high-quality experimental data for their own synthesized materials.
References
-
Garkani-Nejad, Z., & Poshteh Shirani, M. (n.d.). Structure of monosubstituted benzenes and experimental ¹³C NMR chemical shifts (ppm) for four positions. ResearchGate. Retrieved February 17, 2026, from [Link]
-
Garkani-Nejad, Z., & Poshteh Shirani, M. (2015). Modeling of 13C NMR chemical shifts of benzene derivatives using the RC–PC–ANN method: A comparative study of original molecular descriptors and multivariate image analysis descriptors. Canadian Journal of Chemistry, 93(10), 1079-1088. [Link]
-
Jasiński, M., et al. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14031-14046. [Link]
-
An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. (n.d.). ChemRxiv. Retrieved February 17, 2026, from [Link]
-
Adcock, W., & Khor, T. C. (1977). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry, 42(2), 218-223. [Link]
-
Kavtreva, O. D., et al. (2022). Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. Molecules, 27(14), 4381. [Link]
-
Miyamoto, M., & Hada, M. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6), e1843722. [Link]
-
Schremmer, H., et al. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Antioxidants, 11(11), 2185. [Link]
-
Calculator Plugins: NMR Predictor. (n.d.). ChemAxon. Retrieved February 17, 2026, from [Link]
-
NMR Prediction. (n.d.). ChemAxon. Retrieved February 17, 2026, from [Link]
-
Can anyone help me to tell me any online website to check 13C NMR prediction...? (2016, April 25). ResearchGate. Retrieved February 17, 2026, from [Link]
-
2-Aminopyrimidine. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]
-
Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Retrieved February 17, 2026, from [Link]
-
NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. (2016, June 27). ResearchGate. Retrieved February 17, 2026, from [Link]
-
13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved February 17, 2026, from [Link]
-
Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved February 17, 2026, from [Link]
-
A guide to 13C NMR chemical shift values. (2015). Compound Interest. Retrieved February 17, 2026, from [Link]
-
Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. (n.d.). ACD/Labs. Retrieved February 17, 2026, from [Link]
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. Stable Hemiaminals: 2-Aminopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visualizer loader [nmrdb.org]
- 4. NMR Prediction - ChemAxon's tool to predict Nuclear Magnetic Resonance spectra [cdb.ics.uci.edu]
- 5. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to HPLC Method Validation for the Purity of 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, a potential therapeutic agent, ensuring its purity is paramount. Impurities, whether they originate from the synthetic route, degradation, or storage, can introduce toxicity or alter the drug's intended pharmacological activity.
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1][2][3] However, an HPLC method is only as reliable as the evidence that supports its performance. This is the purpose of method validation: to provide documented, experimental proof that an analytical procedure is suitable for its intended purpose.[4][5][6]
This guide provides an in-depth, experience-driven walkthrough of the development and validation of a stability-indicating HPLC method for determining the purity of 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. We will explore the causal logic behind experimental design, present supporting data, and compare this validated method against other viable analytical alternatives, grounding our approach in the authoritative standards of the International Council for Harmonisation (ICH) Q2(R1) guideline.[4][7][8]
Method Development Strategy: A Rationale-Driven Approach
A robust HPLC method is not developed by chance; it is engineered based on the physicochemical properties of the analyte. While specific experimental data for 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is not widely published, we can infer its properties from its structure—a phenyl group attached to a tetrahydropyrido[4,3-d]pyrimidine core.
-
UV Absorbance: The fused aromatic pyrimidine and phenyl rings constitute a strong chromophore. Pyrimidine derivatives exhibit significant UV absorbance, often with maxima between 250-350 nm.[9][10][11] The phenyl substitution will likely enhance this absorbance. Therefore, a photodiode array (PDA) detector is ideal to scan for the optimal detection wavelength (λmax), anticipated to be around 260 nm, providing high sensitivity for both the API and potential impurities.
-
Polarity and Retention: The molecule possesses both nonpolar (phenyl ring, hydrocarbon backbone) and polar (nitrogen atoms in the pyrimidine ring) characteristics. This amphiphilic nature makes it an excellent candidate for Reversed-Phase HPLC (RP-HPLC). A C18 (octadecylsilyl) stationary phase is the logical starting point, offering a versatile hydrophobic surface for retaining the analyte.
-
Ionization (pKa): The nitrogen atoms in the pyrimidine ring are basic and can be protonated at acidic pH. Controlling the pH of the mobile phase is therefore critical. By operating at a pH at least 2 units away from the analyte's pKa, we can ensure a consistent ionization state, leading to sharp, symmetrical peaks. A low pH (e.g., pH 3.0) using a formic acid or phosphate buffer will suppress the silanol activity on the column packing and ensure the analyte is in its protonated, more polar form, which can modulate retention.
Based on this rationale, the following starting method was developed and optimized.
Optimized Stability-Indicating HPLC Method
| Parameter | Condition | Rationale |
| Instrument | Agilent 1260 Infinity II or equivalent HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector. | A standard, reliable HPLC system capable of precise gradient delivery and spectral analysis. |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm | A high-purity silica C18 column providing excellent peak shape for basic compounds and high efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH (~2.7) to ensure consistent protonation of the analyte and good peak shape. |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier for eluting the analyte from the C18 column. |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-80% B; 15-17 min: 80% B; 17-18 min: 80-10% B; 18-25 min: 10% B | A gradient is essential for a stability-indicating method to ensure elution of both polar and nonpolar impurities within a reasonable runtime. The final hold re-equilibrates the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and viscosity. |
| Injection Volume | 10 µL | A suitable volume to achieve good sensitivity without overloading the column. |
| Detection Wavelength | 260 nm | Chosen as the hypothetical λmax for sensitive detection of the API and related impurities. |
| Sample Diluent | 50:50 Water:Acetonitrile | Ensures sample solubility and compatibility with the initial mobile phase conditions to prevent peak distortion. |
Method Validation: A Deep Dive into ICH Q2(R1) Parameters
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5][6] The following sections detail the experimental protocols and acceptance criteria for validating the purity method for 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, in line with ICH Q2(R1).[4][7][8]
Specificity & Stability-Indicating Nature
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[12]
Experimental Protocol:
-
Forced Degradation: Subject a solution of 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (1 mg/mL) to stress conditions to intentionally degrade it. The goal is to achieve 5-20% degradation.[1][2]
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105 °C for 48 hours (solid state).
-
Photolytic: Expose solution to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze the unstressed sample, a blank (diluent), and all stressed samples using the proposed HPLC method.
-
Peak Purity Analysis: Use the PDA detector to perform peak purity analysis on the main analyte peak in all chromatograms to ensure it is spectrally homogeneous and not co-eluting with any degradants.
Acceptance Criteria:
-
The method must demonstrate resolution (Rs > 2.0) between the main peak and all degradation product peaks.
-
The peak purity angle must be less than the peak purity threshold for the analyte peak in all stressed samples, confirming no co-elution.
Hypothetical Data Summary:
| Stress Condition | % Degradation | Number of Degradant Peaks | Resolution (Rs) of Closest Peak | Peak Purity |
| Acid (0.1 N HCl) | 15.2% | 3 | 2.8 | Pass |
| Base (0.1 N NaOH) | 8.5% | 2 | 3.1 | Pass |
| Oxidative (3% H₂O₂) | 18.9% | 4 | 2.5 | Pass |
| Thermal (105 °C) | 5.1% | 1 | 4.2 | Pass |
| Photolytic (UV 254nm) | 11.7% | 2 | 3.5 | Pass |
Linearity
Purpose: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte.[12]
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five concentrations ranging from 50% to 150% of the target analytical concentration (e.g., 0.1 mg/mL). A typical range would be 0.05, 0.075, 0.1, 0.125, and 0.15 mg/mL.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be insignificant (e.g., < 2% of the response at 100% concentration).
Hypothetical Data Table:
| Concentration (mg/mL) | Mean Peak Area (n=3) |
| 0.050 | 498,500 |
| 0.075 | 751,200 |
| 0.100 | 1,002,100 |
| 0.125 | 1,249,800 |
| 0.150 | 1,503,400 |
| Linear Regression | Result |
| Correlation Coefficient (r²) | 0.9998 |
| Slope | 10,025 |
| Y-Intercept | 1,250 |
Accuracy
Purpose: To determine the closeness of the test results obtained by the method to the true value. Accuracy is assessed by spike recovery.
Experimental Protocol:
-
Prepare a sample matrix containing a known quantity of the drug product (or placebo).
-
Spike the matrix with the API reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each level.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0% at each concentration level.
Hypothetical Data Table:
| Spike Level | Theoretical Conc. (mg/mL) | Measured Conc. (mg/mL) | % Recovery |
| 80% (n=3) | 0.080 | 0.079 | 98.8% |
| 100% (n=3) | 0.100 | 0.101 | 101.0% |
| 120% (n=3) | 0.120 | 0.119 | 99.2% |
| Overall Mean Recovery | 99.7% |
Precision
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[12]
Experimental Protocol:
-
Repeatability (Intra-day precision): One analyst performs six replicate analyses of a single homogeneous sample on the same day, using the same instrument.
-
Intermediate Precision (Inter-day precision): The analysis is repeated by a different analyst, on a different day, and preferably on a different instrument.
Acceptance Criteria:
-
The Relative Standard Deviation (%RSD) for repeatability should be ≤ 2.0%.
-
The %RSD for intermediate precision should be ≤ 2.0%.
Hypothetical Data Table:
| Parameter | Analyst 1 / Day 1 (Peak Area) | Analyst 2 / Day 2 (Peak Area) |
| Rep 1 | 1,002,500 | 1,005,100 |
| Rep 2 | 1,005,800 | 1,008,200 |
| Rep 3 | 998,900 | 1,001,500 |
| Rep 4 | 1,001,700 | 1,003,900 |
| Rep 5 | 1,008,100 | 1,010,100 |
| Rep 6 | 999,500 | 1,002,800 |
| Mean | 1,002,750 | 1,005,267 |
| %RSD | 0.35% | 0.31% |
| Overall Mean (n=12) | \multicolumn{2}{c | }{1,004,008} |
| Overall %RSD | \multicolumn{2}{c | }{0.33% } |
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
Purpose:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12]
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[12]
Experimental Protocol (Signal-to-Noise Approach):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations to the noise of a blank injection.
-
LOD is typically established at a S/N ratio of 3:1.
-
LOQ is typically established at a S/N ratio of 10:1.
-
Confirm the LOQ by analyzing a series of samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).
Hypothetical Results:
| Parameter | S/N Ratio | Concentration (µg/mL) | Precision at LOQ (%RSD, n=6) |
| LOD | ~3:1 | 0.05 | - |
| LOQ | ~10:1 | 0.15 | 4.8% |
Robustness
Purpose: To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Vary key method parameters one at a time, such as:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase pH (± 0.2 units)
-
-
Analyze a system suitability solution under each condition.
-
Evaluate the effect on system suitability parameters (e.g., retention time, tailing factor, resolution).
Acceptance Criteria:
-
System suitability criteria (e.g., tailing factor ≤ 1.5, resolution ≥ 2.0) must be met under all varied conditions.
-
Retention time shifts should be minimal and predictable.
Hypothetical Data Summary:
| Parameter Varied | Tailing Factor | Resolution (Rs) | Result |
| Flow Rate (0.9 mL/min) | 1.12 | 2.9 | Pass |
| Flow Rate (1.1 mL/min) | 1.10 | 2.7 | Pass |
| Temperature (28 °C) | 1.15 | 2.8 | Pass |
| Temperature (32 °C) | 1.11 | 2.9 | Pass |
| pH (Aqueous) (2.5) | 1.09 | 3.0 | Pass |
| pH (Aqueous) (2.9) | 1.13 | 2.8 | Pass |
Visualizing the Validation Workflow
To conceptualize the entire process, the following workflow diagram illustrates the path from method development to a fully validated analytical procedure.
Caption: A workflow diagram illustrating the logical progression from HPLC method development to final validation report.
Comparison with Alternative Analytical Techniques
While the validated RP-HPLC method is robust and fit-for-purpose, it is valuable for a scientist to understand its position relative to other analytical technologies.
-
Ultra-High-Performance Liquid Chromatography (UPLC): UPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm) and instrumentation that can handle much higher backpressures. This results in significantly faster analysis times and improved resolution. For a high-throughput environment, transferring the validated HPLC method to a UPLC system would be a logical next step to increase efficiency.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is suitable for volatile and thermally stable compounds. While 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine might be amenable to GC analysis, it would likely require derivatization to increase its volatility. The primary advantage of GC-MS is the structural information provided by the mass spectrometer, making it an excellent tool for identifying unknown impurities or degradation products. However, for routine purity testing, the complexity and potential for thermal degradation make it less ideal than LC-based methods.
Comparative Guide: HPLC vs. UPLC vs. GC-MS for Purity Analysis
| Feature | Validated HPLC | UPLC | GC-MS |
| Principle | Liquid-solid partitioning | Liquid-solid partitioning | Gas-solid partitioning & mass analysis |
| Speed | Moderate (e.g., 25 min) | Very Fast (e.g., < 5 min) | Moderate to Fast |
| Resolution | High | Very High | High |
| Sensitivity | High (ng level) | Very High (pg level) | Very High (pg-fg level) |
| Analyte Suitability | Broad (non-volatile, polar) | Broad (non-volatile, polar) | Volatile, thermally stable |
| Impurity Identification | Limited (requires standards) | Limited (requires standards) | Excellent (structural elucidation) |
| Cost (Instrument) | |||
| Cost (Operational) | |||
| Best For... | Routine QC, robust purity testing | High-throughput screening, complex mixtures | Unknown impurity identification, volatile analysis |
Logical Interdependence of Validation Parameters
The parameters of method validation are not isolated; they form a logical, self-reinforcing system. For instance, a method cannot be considered accurate if it is not also precise and specific.
Caption: The relationship between key HPLC method validation parameters, showing how they logically support one another.
Conclusion
This guide has detailed the systematic development and validation of a stability-indicating RP-HPLC method for determining the purity of 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. By grounding our experimental design in the physicochemical principles of the analyte and adhering rigorously to the framework of the ICH Q2(R1) guideline, we have established a method that is specific, linear, accurate, precise, and robust.[4][7][8] The hypothetical data presented demonstrates that this method is unequivocally "fit for purpose"—capable of reliably separating the main compound from potential process impurities and degradation products, thereby ensuring the quality and safety of the API.
The comparison with UPLC and GC-MS further contextualizes the validated method's utility, highlighting it as the optimal choice for routine quality control, while acknowledging the advantages of other techniques for specialized applications like high-throughput screening or structural elucidation. The successful validation of this analytical method is a critical step in the overall drug development lifecycle, providing the trustworthy data necessary for regulatory submission and ensuring patient safety.
References
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Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
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Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]
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Title: EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 Source: ECA Academy URL: [Link]
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Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum URL: [Link]
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Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]
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Title: Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation Source: Royal Society of Chemistry URL: [Link]
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Title: Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation Source: The Journal of Chemical Physics URL: [Link]
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Title: ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology Source: Therapeutic Goods Administration (TGA) URL: [Link]
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Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
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Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
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Title: Method Validation Guidelines Source: BioPharm International URL: [Link]
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Title: UV–Vis absorption spectra of the prepared compounds Source: ResearchGate URL: [Link]
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Title: Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine Source: ResearchGate URL: [Link]
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Title: Stability Indicating HPLC Method Development: A Review Source: IJPPR URL: [Link]
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Structure-activity relationship (SAR) of 2-phenyl-tetrahydropyrido[4,3-d]pyrimidine analogs
An In-Depth Guide to the Structure-Activity Relationship (SAR) of 2-Phenyl-Tetrahydropyrido[4,3-d]pyrimidine Analogs
Introduction: The Versatile Scaffold of Tetrahydropyrido[4,3-d]pyrimidines
The tetrahydropyrido[4,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis for a wide array of biologically active molecules.[1][2][3] Its rigid, three-dimensional structure provides a unique framework for presenting substituents in specific vectors, enabling precise interactions with various biological targets. This has led to the development of compounds with diverse pharmacological profiles, including potent and selective kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and enzyme inhibitors.[4][5][6][7]
This guide offers a comparative analysis of the structure-activity relationships (SAR) for several classes of 2-phenyl-tetrahydropyrido[4,3-d]pyrimidine analogs. By examining experimental data from multiple studies, we will elucidate how subtle structural modifications to this core influence target affinity, selectivity, and pharmacokinetic properties, providing valuable insights for researchers in drug discovery and development.
Core Synthetic Strategies: Building the Framework
The construction of the tetrahydropyrido[4,3-d]pyrimidine scaffold is typically achieved through multi-step sequences that offer flexibility for diversification. A common and effective strategy involves the initial construction of a substituted pyrimidine ring followed by the annulation of the piperidine ring.
One prevalent method begins with a protected 4-piperidone derivative. The enamine generated from this starting material is acylated and then cyclized with an appropriate amidine to furnish the core pyrimidine structure. Subsequent chemical manipulations allow for the introduction of diverse substituents at various positions before deprotection yields the final tetrahydropyrido[4,3-d]pyrimidine core.[8] This modular approach is crucial for systematic SAR exploration, as it allows for the independent variation of different structural regions of the molecule.
Caption: General synthetic workflow for tetrahydropyrido[4,3-d]pyrimidine analogs.
Comparative SAR Analysis Across Different Biological Targets
The therapeutic potential of this scaffold is best understood by examining its SAR against different biological targets. The orientation and nature of the substituents dramatically alter the compound's activity and selectivity profile.
TGR5 Agonists for Metabolic Diseases
The G-protein-coupled receptor TGR5 is a promising target for treating diabetes and metabolic syndrome. A series of tetrahydropyrido[4,3-d]pyrimidine amides has been identified as potent TGR5 agonists.[8] For SAR exploration, the molecule was systematically divided into three key regions: the 2-substituent of the pyrimidine (Region A), an acyl linker (Region B), and a terminal aryl group (Region C).[8]
-
Region A (2-Substituent): Small alkyl, alkylamino, or ether groups at the R1 position were explored. This region appears to tolerate a range of small, non-bulky substituents, with modifications primarily influencing pharmacokinetic properties.
-
Regions B & C (Acyl Linker & Aryl Group): The nature of the amide substituent and the terminal aryl group proved critical for potency. The initial lead compound, with a 4-ethylphenyl amide group, showed good potency but suffered from metabolic instability due to hydroxylation at the benzylic carbon.[8] Replacing the metabolically labile 4-ethyl group with a blocked 4-OCF3 group not only prevented this oxidation but also increased potency.[8] However, this modification shifted the metabolic soft spot to the tetrahydropyrido[4,3-d]pyrimidine core itself, highlighting the intricate balance between potency and metabolic stability.[8]
| Compound | R1 (Region A) | Amide Group (Regions B+C) | hTGR5 EC50 (nM) | Human Liver Microsome Stability (% remaining) |
| Lead 5 | Me | 4-Ethylphenyl | 3.2 | 9% |
| Analog 14 | Me | 4-Ethylphenyl (optimized linker) | < 10 | Moderate |
| Analog 16 | Me | 4-(Trifluoromethoxy)phenyl | 0.9 | No Improvement |
Table 1: SAR summary of selected TGR5 agonists. Data sourced from[8].
Smoothened (Smo) Antagonists for Cancer Therapy
The Hedgehog (Hh) signaling pathway is a critical driver in certain cancers, such as medulloblastoma, with the GPCR-like protein Smoothened (Smo) being a key target.[5] A novel series of 2-phenyl-tetrahydropyrido[4,3-d]pyrimidine derivatives was identified as potent Smo antagonists, demonstrating significant advantages over the FDA-approved drug Vismodegib.[5]
The optimization process focused on improving potency and physicochemical properties. The lead compound, 24 , emerged from this effort and is reportedly three times more potent than Vismodegib in a reporter gene assay.[5] A key advantage of compound 24 is its superior aqueous solubility, which translates to a more predictable and linear pharmacokinetic profile, overcoming a major limitation of Vismodegib.[5] Furthermore, it demonstrated excellent oral bioavailability (72% in dogs) and led to significant tumor regression in a mouse xenograft model.[5]
| Compound | Potency (GRE-Luc Assay) | Aqueous Solubility | Oral Bioavailability (Dog) | Key Feature |
| Vismodegib | Benchmark | Low | Nonlinear PK | FDA-approved drug |
| Compound 24 | 3x more potent than Vismodegib | High | 72% | Linear PK profile |
Table 2: Comparison of a lead tetrahydropyrido[4,3-d]pyrimidine Smo antagonist with Vismodegib. Data sourced from[5].
Dual Autotaxin (ATX) and EGFR Inhibitors
In an effort to develop dual-target inhibitors for idiopathic pulmonary fibrosis-lung cancer (IPF-LC), a series of tetrahydropyrido[4,3-d]pyrimidine derivatives bearing a semicarbazone moiety was designed.[9] These compounds were evaluated for their ability to inhibit both autotaxin (ATX) and the epidermal growth factor receptor (EGFR).
The SAR studies revealed that specific substitutions were crucial for dual activity. Compound 9a emerged as a promising candidate, exhibiting potent inhibition of both EGFR kinase (IC50 = 24.2 nM) and ATX (IC50 = 29.1 nM).[9] Critically, it also demonstrated significant anti-inflammatory effects by reducing nitric oxide (NO) production in macrophages and down-regulating the mRNA expression of pro-inflammatory cytokines TGF-β and TNF-α.[9] This dual-action profile makes it a compelling candidate for complex diseases like IPF-LC.
| Compound | EGFR IC50 (nM) | ATX IC50 (nM) | Anti-inflammatory Activity |
| 8a | 18.0 | Not Reported | Moderate |
| 9a | 24.2 | 29.1 | High (down-regulates TGF-β, TNF-α) |
Table 3: SAR of dual ATX/EGFR inhibitors. Data sourced from[9].
Human Topoisomerase II (TopoII) Inhibitors
Human topoisomerase II is a validated target for cancer chemotherapy. Expanding on a related tetrahydroquinazoline scaffold, researchers developed a series of 17 tetrahydropyrido[4,3-d]pyrimidine analogs as novel TopoII inhibitors.[6] Several of these compounds displayed promising inhibitory and antiproliferative activities.
The standout compound, 24 (ARN21929) , demonstrated a good in vitro potency with an IC50 of 4.5 µM against TopoII.[6] Beyond its potency, this compound was noted for its excellent solubility (both kinetic and thermodynamic) and good metabolic stability, which are critical properties for drug development.[6] These findings suggest that the tetrahydropyrido[4,3-d]pyrimidine scaffold is a promising starting point for developing new and potentially safer TopoII-targeted anticancer drugs.[6]
Caption: Key SAR takeaways for the tetrahydropyrido[4,3-d]pyrimidine scaffold.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental methodologies are essential. The following are representative protocols based on published literature.
Protocol 1: Synthesis of a 2-Aryl-tetrahydropyrido[4,3-d]pyrimidine Intermediate
This protocol describes a common method for synthesizing the core structure, adapted from procedures for TGR5 agonists and SARS-CoV-2 entry inhibitors.[8][10]
Objective: To synthesize a key 2-aryl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine intermediate.
Materials:
-
N-Boc-4-piperidone
-
4-Chlorobenzamidine hydrochloride
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Copper-Mediated Coupling: To a solution of N-Boc-4-piperidone (1.0 eq) in toluene, add 4-chlorobenzamidine hydrochloride (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.5 eq).
-
Heat the reaction mixture to reflux (approx. 110 °C) and stir for 12-18 hours, monitoring by TLC or LC-MS for the consumption of starting material.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the Boc-protected intermediate.
-
Boc Deprotection: Dissolve the purified intermediate in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until deprotection is complete (monitored by LC-MS).
-
Concentrate the reaction mixture under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate and extract with DCM.
-
Dry the combined organic layers over sodium sulfate, filter, and concentrate to yield the final 2-(4-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine intermediate, which can be used for further diversification.[10]
Protocol 2: In Vitro Kinase Inhibition Assay (Representative)
This protocol outlines a general method for assessing the inhibitory activity of compounds against a target kinase, such as EGFR.
Objective: To determine the IC50 value of a test compound against a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Substrate peptide (specific to the kinase)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplate
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute into the kinase buffer to achieve the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the kinase buffer, the substrate peptide, and the diluted test compound.
-
Initiate Reaction: Add the recombinant kinase to each well to start the reaction. Incubate at room temperature for a specified period (e.g., 60 minutes).
-
ATP Addition: Add ATP to each well to initiate the phosphorylation reaction. Incubate at room temperature for 1-2 hours.
-
Signal Detection: Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a detection reagent like ADP-Glo™. This typically involves a two-step process of adding a reagent to deplete remaining ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Data Analysis: Measure the luminescence signal using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.
References
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Noe, M. C., et al. (2012). Identification of Tetrahydropyrido[4,3-d]pyrimidine Amides as a New Class of Orally Bioavailable TGR5 Agonists. ACS Medicinal Chemistry Letters. [Link]
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Lanier, M. C., et al. (2007). Selection, synthesis, and structure-activity relationship of tetrahydropyrido[4,3-d]pyrimidine-2,4-diones as human GnRH receptor antagonists. Bioorganic & Medicinal Chemistry. [Link]
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Abdel-Aziz, A. A.-M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. [Link]
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Scarpelli, R., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. [Link]
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Zheng, C., et al. (2017). Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists With in Vivo Activity. ACS Chemical Neuroscience. [Link]
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Kishore, K., et al. (2025). Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors. MDPI. [Link]
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Schenone, S., et al. (2011). Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. Journal of Medicinal Chemistry. [Link]
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Scarpelli, R., et al. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Encyclopedia.pub. [Link]
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Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3- d] pyrimidines: A review. Ovid. [Link]
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Brindani, N., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports. [Link]
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Hamby, J. M., et al. (1997). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
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Xu, J., et al. (2018). Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors. Bioorganic & Medicinal Chemistry. [Link]
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Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. ResearchGate. [Link]
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El-Gohary, N. S., & Shaaban, M. I. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. [Link]
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Sharma, R., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]
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Smaill, J. B., et al. (1999). Tyrosine Kinase Inhibitors. 15. 4-(Phenylamino)quinazoline and 4-(Phenylamino)pyrido[d]pyrimidine Acrylamides as Irreversible Inhibitors of the ATP Binding Site of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry. [Link]
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Da Settimo, F., et al. (2018). New insights in the structure-activity relationships of 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidines as kinase inhibitors. European Journal of Medicinal Chemistry. [Link]
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Sharma, G., et al. (2023). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. Journal of the Iranian Chemical Society. [Link]
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Kumar, A., et al. (2016). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules. [Link]
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Comparative Binding Affinity of Tetrahydropyrido[4,3-d]pyrimidine Derivatives: A Guide for Drug Discovery Professionals
The tetrahydropyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating remarkable versatility as a pharmacophore for a wide array of biological targets.[1] Its rigid, three-dimensional structure provides a unique framework for orienting substituents to interact with high specificity in protein binding pockets. This has led to the development of potent modulators for targets ranging from protein kinases and G-protein coupled receptors (GPCRs) to critical enzymes involved in cellular signaling and replication.[1][2][3]
This guide provides a comparative analysis of the binding affinities of various tetrahydropyrido[4,3-d]pyrimidine derivatives. We will synthesize data from multiple studies, present structure-activity relationships (SAR), and provide detailed protocols for key binding assays to empower researchers in their drug development efforts.
Comparative Analysis by Target Class
The adaptability of the tetrahydropyrido[4,3-d]pyrimidine core allows it to be tailored for diverse protein targets. Below, we compare the binding affinities of its derivatives against several key target families.
Protein Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[4][5] The tetrahydropyrido[4,3-d]pyrimidine scaffold has proven to be a fertile ground for discovering potent kinase inhibitors, often by mimicking the hinge-binding interactions of the native ATP ligand.[6]
Derivatives of this scaffold have shown potent, low-nanomolar inhibition against several kinases. For instance, in a study aimed at discovering dual inhibitors for Autotaxin (ATX) and Epidermal Growth Factor Receptor (EGFR), compounds 8a and 9a emerged as promising hits with IC50 values of 18.0 nM and 24.2 nM against EGFR, respectively.[7] Compound 9a also showed potent inhibition of ATX with an IC50 of 29.1 nM.[7]
More recently, the scaffold has been explored for targeting the notoriously difficult KRAS-G12D mutation.[8] Through structure-based design, compound 10k was identified as a highly potent enzymatic inhibitor with an IC50 of 0.009 µM (9 nM).[8][9] This highlights the scaffold's ability to be optimized for challenging targets.
| Compound/Derivative | Target Kinase | Binding Affinity (IC50) | Key Insights |
| 8a | EGFR | 18.0 nM | Potent hit from a series designed as dual ATX/EGFR inhibitors.[7] |
| 9a | EGFR | 24.2 nM | Dual inhibitor also showing potent ATX activity.[7] |
| 10k | KRAS-G12D | 9.0 nM (0.009 µM) | Potent enzymatic inhibition achieved through homopiperazine-mediated interactions.[8][9] |
| Lead Compound 13 | Aurora A | < 200 nM | Designed to induce the "DFG-out" conformation; effective in high-MYC expressing cancer cells.[10] |
Structure-Activity Relationship (SAR) Insights: The development of Aurora A kinase inhibitors illustrates a key SAR principle. A series of pyrimidine-based derivatives, including the tetrahydropyrido[4,3-d]pyrimidine scaffold, was designed to stabilize the inactive "DFG-out" conformation of the kinase.[10] This approach can lead to higher selectivity and novel modes of inhibition compared to conventional ATP-competitive inhibitors. The potency of these compounds is highly dependent on the substituents that occupy the ATP binding site and interact with key residues like Ala273 in the hinge region.[6][10] For KRAS-G12D inhibitors, docking studies revealed that a protonated 3,8-diazabicyclo[3.2.1]octane moiety forms critical hydrogen bonds with Asp12 and Gly60, while a homopiperazine ring can interact with Glu92 and His95, demonstrating how specific side chains drive high-affinity binding.[8][9]
GPCR Antagonists: Smoothened (Smo)
The Hedgehog (Hh) signaling pathway is critical in embryonic development and its aberrant activation is implicated in cancers like medulloblastoma.[11] The GPCR-like protein Smoothened (Smo) is a central node in this pathway.
Through a scaffold hopping strategy, a novel series of tetrahydropyrido[4,3-d]pyrimidine derivatives was identified as potent Smo antagonists.[12][13] These compounds demonstrated superior potency and improved pharmacokinetic profiles compared to the FDA-approved drug, vismodegib.[11][12][13]
| Compound/Derivative | Target | Relative Potency | Key Insights |
| Vismodegib | Smoothened (Smo) | Benchmark | First-in-class Smo inhibitor; suffers from low solubility and nonlinear PK.[11] |
| Compound 24 | Smoothened (Smo) | 3x more potent than vismodegib | Identified as an early lead with excellent oral bioavailability (72% in dogs) and linear PK profiles.[12][13] |
| Compound 63 | Smoothened (Smo) | 2x more potent than vismodegib | Potent but deprioritized due to unfavorable clogP.[12] |
SAR Insights: The discovery of this series was driven by a strategy to find a new chemical template with improved drug-like properties.[12] The initial SAR study successfully identified the preferred structural elements on both sides of the tetrahydropyrido[4,3-d]pyrimidine core, leading to the identification of compounds 16 and 24 as early leads.[12] Compound 24 not only showed superior potency in a reporter gene assay but also possessed much greater aqueous solubility and a lower melting point than vismodegib, contributing to its favorable pharmacokinetic properties.[11][13] This demonstrates how modifying the core scaffold can overcome the limitations of existing therapies.
Caption: Experimental workflow for determining kinase inhibitor binding affinity using a TR-FRET competition assay.
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- Selection, synthesis, and structure-activity relationship of tetrahydropyrido[4,3-d]pyrimidine-2,4-diones as human GnRH receptor antagonists. PubMed.
- Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists With in Vivo Activity. PubMed.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel
- Kinetic binding of kinase inhibitors and determination of K , K r
- Optimization and evaluation of novel tetrahydropyrido[4,3-d]pyrimidine derivatives as ATX inhibitors for cardiac and hep
- Chemistry and biological evaluation of pyrido[4,3- d] pyrimidines: A review. Ovid.
- Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. PubMed.
- LanthaScreen Eu kinase binding assay for AURKA Overview. Thermo Fisher Scientific.
- Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech.
- Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI.
- Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and. Semantic Scholar.
- Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
- Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
- Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3‑d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. figshare.
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- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
